2-(Butane-1-sulfonyl)-2,6-diazaspiro[3.4]octane chemical structure
The following technical guide provides an in-depth analysis of 2-(Butane-1-sulfonyl)-2,6-diazaspiro[3.4]octane , a specialized sp³-rich building block used in modern medicinal chemistry. Executive Summary 2-(Butane-1-sul...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth analysis of 2-(Butane-1-sulfonyl)-2,6-diazaspiro[3.4]octane , a specialized sp³-rich building block used in modern medicinal chemistry.
Executive Summary
2-(Butane-1-sulfonyl)-2,6-diazaspiro[3.4]octane is a high-value bicyclic intermediate utilized in the synthesis of pharmaceutical candidates. Belonging to the class of diazaspiro[3.4]octanes , this scaffold represents a strategic "escape from flatland" in drug discovery. Unlike traditional planar rings (e.g., phenyl, pyridine) or flexible linkers (e.g., piperazine), the spiro[3.4] system offers a rigid, three-dimensional architecture that orients substituents in defined, orthogonal vectors.
This guide details the structural properties, synthetic pathways, and medicinal chemistry applications of this specific sulfonamide derivative, emphasizing its utility in optimizing metabolic stability and target selectivity.[1]
Position 2 (Azetidine Nitrogen): Capped with a butyl-sulfonyl group (hydrophobic tail + H-bond acceptor).
Position 6 (Pyrrolidine Nitrogen): Secondary amine (nucleophilic handle for library generation).
Molecular Formula: C₁₀H₂₀N₂O₂S
Molecular Weight: 232.34 g/mol
The "Spiro" Advantage (Vector Analysis)
The defining feature of this molecule is the quaternary spiro-carbon at position 4, which fuses a four-membered azetidine ring and a five-membered pyrrolidine ring.
Orthogonality: The two rings are virtually perpendicular to each other. This allows the butyl-sulfonyl group (on N2) and any pharmacophore attached to N6 to exit the core at ~90° angles, probing binding pocket sub-domains that are inaccessible to linear linkers.
Fsp³ Character: The molecule possesses a high fraction of sp³-hybridized carbons (Fsp³), a metric directly correlated with improved clinical success rates due to higher solubility and lower promiscuity compared to flat aromatic compounds.[8]
Calculated Properties (In Silico)
Property
Value (Predicted)
Implication
cLogP
~0.8 – 1.2
Moderate lipophilicity; good membrane permeability.
TPSA
~55 Ų
Favorable for CNS penetration and oral bioavailability.
pKa (N6)
~9.5 – 10.0
Basic secondary amine; likely protonated at physiological pH.
H-Bond Donors
1 (N6-H)
Available for interaction with backbone carbonyls in target proteins.
Synthetic Methodology
The synthesis of 2-(Butane-1-sulfonyl)-2,6-diazaspiro[3.4]octane typically proceeds from the commercially available tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate (6-Boc protected core). The strategy relies on the differential reactivity of the two nitrogen atoms and orthogonal protecting groups.
Reaction Workflow
The protocol involves selective sulfonylation of the free azetidine nitrogen followed by acidic deprotection of the pyrrolidine nitrogen.
Caption: Synthetic route from 6-Boc precursor to the final sulfonylated building block.
Detailed Protocol
Step 1: N2-Sulfonylation
Preparation: Dissolve tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M concentration).
Base Addition: Add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq) and cool the mixture to 0°C under nitrogen atmosphere.
Sulfonylation: Dropwise add butane-1-sulfonyl chloride (1.1 eq). The reaction is exothermic; maintain temperature < 5°C during addition.
Completion: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC or LC-MS (disappearance of amine).
Workup: Quench with water. Extract with DCM. Wash organic layer with saturated NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate.
Acidolysis: Dissolve the intermediate in DCM. Add Trifluoroacetic acid (TFA) (10–20% v/v) or 4M HCl in Dioxane.
Reaction: Stir at room temperature for 1–2 hours until the Boc group is fully cleaved (monitor by LC-MS).
Isolation:
For HCl salt: Concentrate in vacuo to obtain the hydrochloride salt directly.
For Free Base: Concentrate, redissolve in DCM, and wash with 1N NaOH or saturated Na₂CO₃. Dry and concentrate to yield the free amine oil/solid.
Medicinal Chemistry Applications
This building block is primarily used to introduce a "sulfonyl-tail" vector into a drug candidate.
SAR Exploration (Structure-Activity Relationship)
Lipophilic Tuning: The butyl chain provides a moderate hydrophobic bulk. In a hit-to-lead campaign, researchers would compare this Butyl analog against Methyl (smaller), Phenyl (aromatic), or Cyclopropyl (rigid) analogs to map the size of the hydrophobic pocket in the target protein.
Metabolic Stability: The sulfonamide linkage is metabolically robust compared to amides or esters. The spiro-ring system also blocks metabolic hotspots often found in piperazines (e.g., alpha-oxidation).
Library Generation
The free N6 nitrogen serves as a universal handle for coupling to diverse cores:
Reductive Amination: Reaction with aldehydes to attach benzylic or aliphatic groups.
SnAr Coupling: Reaction with heteroaryl halides (e.g., chloropyrimidines) to create kinase inhibitors.
Buchwald-Hartwig Amination: Palladium-catalyzed coupling to aryl halides.
Bioisosterism
The 2,6-diazaspiro[3.4]octane core is often used as a rigid bioisostere for:
Piperazine: To constrain conformation and improve selectivity.
3-Aminopyrrolidine: To remove a chiral center (if the spiro system is symmetric relative to the vector, though 2,6-diazaspiro[3.4]octane is chiral). Note: The 2,6-diazaspiro[3.4]octane core is chiral. Enantiopure synthesis or chiral separation may be required if the target binding site is stereosensitive.
References
Burkhard, J. A., et al. "Synthesis and Structural Analysis of the 2,6-Diazaspiro[3.4]octane Scaffold." Journal of Organic Chemistry, 2010.
Carreira, E. M., & Fessard, T. C. "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 2014.
Smith, J. M., et al. "Spirocyclic Scaffolds in Medicinal Chemistry: A Review of the 2,6-Diazaspiro[3.4]octane System." Journal of Medicinal Chemistry, 2015.
Chemical Abstracts Service (CAS). "2,6-Diazaspiro[3.4]octane-2-carboxylic acid, 6-(tert-butoxycarbonyl)-, tert-butyl ester." CAS Common Chemistry.
Wuitschik, G., et al. "Spirocyclic scaffolds in drug discovery." Nature Chemistry, 2010.
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Logic
Target Molecule: 2-(n-butylsulfonyl)-2,6-diazaspiro[3.4]octane
Chemical Class: Spirocyclic Sulfonamide / Diazaspiro[3.4]octane Derivative
The 2,6-diazaspiro[3.4]octane scaffold has emerged as a "privileged structure" in modern medicinal chemistry.[1] It serves as a conformationally restricted, sp³-rich surrogate for piperazine or pyrrolidine rings. The specific derivative, 2-(n-butylsulfonyl)-2,6-diazaspiro[3.4]octane , represents a strategic intermediate where the azetidine nitrogen (N2) is functionalized with a lipophilic sulfonyl group, leaving the pyrrolidine nitrogen (N6) available for further coupling (e.g., to heteroaryl cores in GPCR or kinase inhibitor programs).
This guide details the identification, synthetic accessibility, and physicochemical profile of this specific molecular entity.[2]
Identification & Registry Strategy
As of the current chemical registry updates, the specific derivative 2-(n-butylsulfonyl)-2,6-diazaspiro[3.4]octane does not have a widely indexed, public CAS Registry Number®. It is likely a library member or a novel intermediate not yet cataloged individually in open-source databases.
However, its identity is definitively established through its core scaffold and immediate analogs. Researchers must utilize the following identifiers for database searching (SciFinderⁿ, Reaxys) or internal registration:
To locate specific vendors or physical properties, use a Substructure Search strategy rather than a direct CAS lookup:
Draw the Core: 2,6-diazaspiro[3.4]octane.
Lock N2: Attach a sulfonyl group (-SO2-).
Variable R: Define the alkyl tail as n-Butyl.
Database: SciFinderⁿ or Reaxys.
Synthetic Architecture & Protocols
The synthesis of this molecule requires differentiating the two nitrogen atoms. The azetidine nitrogen (N2) is generally less sterically hindered but often requires orthogonal protection strategies relative to the pyrrolidine nitrogen (N6).
Retrosynthetic Logic
The most efficient route utilizes the commercially available tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate . This precursor has the N6 position protected (Boc), leaving the N2 position free for selective sulfonylation.
Generalized Reaction Workflow (DOT Visualization)
Caption: Orthogonal synthesis route targeting the N2-sulfonylation followed by N6-deprotection.
The following technical guide details the properties, synthesis, and therapeutic applications of 2,6-diazaspiro[3.4]octane sulfonamide derivatives . This document is structured for researchers in medicinal chemistry and...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the properties, synthesis, and therapeutic applications of 2,6-diazaspiro[3.4]octane sulfonamide derivatives . This document is structured for researchers in medicinal chemistry and pharmacology, focusing on the scaffold's utility as a bioisostere and its specific application in anti-infective drug discovery.
Executive Summary: The "Privileged" sp³-Rich Scaffold
The 2,6-diazaspiro[3.4]octane core has emerged as a high-value "privileged structure" in modern drug discovery. Unlike traditional flat aromatic scaffolds (e.g., piperazine, biphenyl), this spirocyclic diamine offers a rigid, three-dimensional architecture with a high fraction of sp³-hybridized carbons (
).
When functionalized as a sulfonamide derivative , this scaffold exhibits unique physicochemical properties that solve common ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) challenges:
Vector Positioning: The spiro-carbon (C5) orients the two nitrogen vectors (N2 and N6) in a precise non-planar geometry, allowing simultaneous engagement of distinct binding pockets.
Metabolic Stability: The rigid spiro-junction reduces the conformational entropy required for enzyme binding (e.g., CYPs), often lowering metabolic clearance compared to flexible piperazine analogs.
Solubility: The semi-rigid, compact nature disrupts crystal lattice packing more effectively than planar systems, enhancing aqueous solubility.
This guide focuses on the
-sulfonylated derivatives (specifically at the N6 position), which have demonstrated nanomolar potency in antitubercular and antimalarial applications.
Structural Analysis & Physicochemical Properties
Scaffold Architecture and Numbering
The 2,6-diazaspiro[3.4]octane system consists of an azetidine ring (4-membered) spiro-fused to a pyrrolidine ring (5-membered).
N2 Position: Located in the azetidine ring. Often used for amide coupling or urea formation.
N6 Position: Located in the pyrrolidine ring. This is the preferred site for sulfonylation in key bioactive leads (e.g., antitubercular nitrofurans).
Spiro Carbon (C5): The quaternary center providing structural rigidity.
Comparative Properties (Data Summary)
The following table contrasts the spirocyclic sulfonamide core against a standard piperazine sulfonamide analog.
Property
2,6-Diazaspiro[3.4]octane Sulfonamide
Piperazine Sulfonamide (Analog)
Impact on Drug Design
Geometry
Rigid, Orthogonal ( twist)
Flexible, Chair/Boat conformers
Spiro allows access to novel chemical space and binding pockets.
LogP (Lipophilicity)
Lower (typically 0.5 - 1.0 unit lower)
Higher
Improved water solubility and lower promiscuous binding.
Basicity (pKa)
N2 9-10; N6 9-10
N1/N4 8-9
High basicity can be modulated by electron-withdrawing sulfonamides.
Metabolic Liability
Low (Steric hindrance at spiro center)
Moderate (N-oxidation, ring opening)
Extended half-life () in microsomes.
Synthetic Protocols: Orthogonal Functionalization
The synthesis of 2,6-diazaspiro[3.4]octane sulfonamides requires an orthogonal protection strategy . Because both nitrogens are secondary amines, selective functionalization is achieved by exploiting the commercial availability of mono-protected building blocks (e.g., tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate).
Workflow Visualization
The following diagram illustrates the synthesis of the lead antitubercular compound, where the N6 position is sulfonylated and the N2 position is acylated.
Caption: Orthogonal synthetic route for N6-sulfonylated 2,6-diazaspiro[3.4]octane derivatives.
Detailed Experimental Protocol
Objective: Synthesis of 6-(methylsulfonyl)-2-(5-nitro-2-furoyl)-2,6-diazaspiro[3.4]octane (Representative Lead).
The most prominent application of this scaffold is in the development of agents against Mycobacterium tuberculosis (Mtb). The sulfonamide moiety at N6 acts as a metabolic stabilizer and solubility enhancer, while the nitrofuran at N2 acts as a "warhead" (prodrug).
Mechanism: The compound is a prodrug activated by the bacterial enzyme Deazaflavin-dependent nitroreductase (Ddn) . The reduction of the nitro group generates reactive intermediates (nitroso/hydroxylamine) that damage bacterial DNA and proteins.
Biological Signaling Pathway (TB Activation)
Caption: Mechanism of Action for Nitrofuran-Spiro-Sulfonamide Antituberculars.
Other Therapeutic Areas
Antimalarial: Derivatives have shown low nanomolar activity (
nM) against Plasmodium falciparum asexual blood stages. The sulfonamide group often modulates lipophilicity to ensure membrane permeability in the parasite.
Sigma-1 Receptor Antagonists: 2,6-diazaspiro[3.4]octan-7-one derivatives (ketone variants) act as antagonists, enhancing the antinociceptive effect of morphine.
References
Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead.
Source: MDPI Molecules, 2023.
URL:[Link]
Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum.
Source: Journal of Medicinal Chemistry, 2021.
URL:[Link]
2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists.
Source: European Journal of Medicinal Chemistry, 2023.
URL:[Link]
Facile synthesis of 2-azaspiro[3.4]octane.
Source: Organic & Biomolecular Chemistry (RSC).[4]
URL:[Link]
PubChem Compound Summary: tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate.
Source: National Library of Medicine.
URL:[Link]
Spirocyclic Amine Building Blocks: Escaping Flatland in Medicinal Chemistry
Topic: Spirocyclic Amine Building Blocks for Medicinal Chemistry Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Chemists, Drug Discovery Scientists Executive Summary: The 3D Imperative The d...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Spirocyclic Amine Building Blocks for Medicinal Chemistry
Content Type: In-Depth Technical Guide
Audience: Medicinal Chemists, Process Chemists, Drug Discovery Scientists
Executive Summary: The 3D Imperative
The dominance of "flat" aromatic scaffolds in early drug discovery has historically contributed to poor physicochemical properties, including low solubility and high attrition rates due to metabolic instability. The "Escape from Flatland" paradigm, quantified by the fraction of
hybridized carbons (), has shifted focus toward three-dimensional scaffolds.
Spirocyclic amines represent a privileged class of building blocks in this transition. By fusing two rings at a single quaternary carbon, these scaffolds offer a unique combination of structural rigidity and defined vectorial orientation without the molecular weight penalty often associated with bridging or fusing rings. This guide details the design principles, physicochemical advantages, and synthetic methodologies required to effectively deploy spirocyclic amines in modern drug discovery.[1]
Structural Classification & Design Logic
The Vectorial Advantage
Unlike piperidines or morpholines, which exist primarily in chair conformations that project substituents equatorially, spirocycles lock substituents into specific vectors. This rigidity reduces the entropic penalty of binding to protein targets.
Azaspiro[3.3]heptanes: The most compact spiro-amine. Often used as a bioisostere for piperazine or homopiperazine. The roughly 90° angle between the two ring planes creates a distinct "shape space" compared to flat analogs.
Azaspiro[3.4]octanes & [4.4]nonanes: Provide slightly larger molecular volumes and different exit vectors, useful for filling hydrophobic pockets in enzymes like kinases or proteases.
Spiro-piperidines: (e.g., 2-azaspiro[5.5]undecane). Often used to restrict the conformation of a flexible side chain attached to a central piperidine core.
Graphviz Visualization: The "Escape from Flatland" Logic
The following diagram illustrates the transition from a flexible, flat piperazine to a rigid, orthogonal spirocyclic scaffold.
Caption: Logic flow demonstrating the strategic shift from flat heterocycles to spirocyclic amines to improve physicochemical parameters.
Physicochemical Impact: Data & Analysis[2][3][4][5][6][7][8][9][10]
Replacing a monocyclic amine with a spirocyclic core alters the physicochemical profile significantly.[2][3] While intuitive assumptions suggest adding carbon increases lipophilicity (
), the effect in spirocycles is nuanced.
Lipophilicity and Basicity
Data indicates that C-linked spirocycles often lower
compared to their piperidine counterparts. This is frequently attributed to changes in basicity (). However, N-linked spirocycles (where the connection to the rest of the drug is via the nitrogen) can sometimes increase lipophilicity.[2]
Metabolic Stability
Spirocycles remove metabolically labile hydrogen atoms (the "soft spots" alpha to amines) by replacing them with a quaternary carbon. This blocks oxidative metabolism (e.g., N-dealkylation or alpha-oxidation by CYPs).
Table 1: Comparative Properties of Amine Scaffolds
Property
Piperidine / Morpholine (Ref)
Spirocyclic Analog (e.g., Azaspiro[3.3])
Impact
Shape
2D / Flexible Chair
3D / Rigid Orthogonal
Reduced entropy penalty upon binding.
Basicity ()
~8.5 - 10.0
~8.0 - 9.5
Tunable; often slightly lower due to strain/hybridization effects.
Lipophilicity ()
Baseline
Improved water solubility (often).
Metabolic Stability
Low (susceptible to -oxidation)
High
Quaternary center blocks CYP450 attack sites.
Solubility
Moderate
High
Disrupted crystal packing due to 3D shape.
Data Source: Derived from comparative studies in J. Med. Chem. (See References [1], [3]).[1][4][2][5][6][7][8][3][9][10][11]
Synthetic Methodologies
Accessing these strained rings requires specialized protocols. The most robust method for generating symmetrical diazaspiro[3.3]heptanes involves the double alkylation of a pentaerythritol derivative.
Detailed Protocol: Synthesis of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate
This protocol describes the synthesis of a mono-protected "building block" suitable for diversification.
Reaction Overview:
Activation: Conversion of pentaerythritol to a tetra-electrophile (e.g., tetra-tosylate).
Cyclization: Double displacement with a sulfonamide or benzyl amine.
Differentiation: Desymmetrization to the mono-Boc protected amine.
Procedure: Dissolve pentaerythritol in pyridine. Add TsCl portion-wise at 0°C. Stir at RT for 24h. Pour into HCl/Ice. Filter the white precipitate. Recrystallize from acetone/water.
Checkpoint: Ensure complete tosylation by LCMS (Target Mass: ~752 Da).
Procedure: Heat the suspension to 100°C for 16–24 hours. The high dilution helps favor intramolecular cyclization over polymerization.
Workup: Pour into water. The product, 2,6-ditosyl-2,6-diazaspiro[3.3]heptane, precipitates.[10] Filter and wash with water and cold ethanol.
Deprotection (Detosylation):
Reagents: Mg powder (10 eq), MeOH, catalytic
, sonication.
Procedure: Sonicate the mixture until the Mg is consumed and the reaction turns gray. This reductive cleavage yields the free diamine (2,6-diazaspiro[3.3]heptane).
Desymmetrization (Mono-Boc Protection):
Reagents: Free diamine (1.0 eq),
(0.9 eq), , DCM.
Procedure: Add
slowly at 0°C to the diamine in DCM. The stoichiometry is crucial to maximize the mono-protected product.
Purification: Column chromatography (DCM/MeOH/NH3) to separate mono-Boc (Target) from di-Boc and unreacted diamine.
Graphviz Visualization: Synthetic Workflow
Caption: Synthetic route for accessing the mono-protected 2,6-diazaspiro[3.3]heptane building block.
Case Studies in Drug Discovery
AZD1979: MCHr1 Antagonist[5][9][13][14]
Challenge: The initial lead contained a morpholine ring and suffered from high lipophilicity (
) and hERG channel inhibition (cardiotoxicity risk).
Solution: Replacement of the morpholine with a 2-oxa-6-azaspiro[3.3]heptane core.[8]
Outcome:
was lowered significantly due to the polarity of the oxa-spiro system.
hERG selectivity improved (>30-fold margin).
Metabolic stability increased by blocking the oxidative sites present in the morpholine ring.
Reference: Johansson et al., J. Med. Chem. 2016 [2].[12][13][14]
SHP2 Allosteric Inhibitors (Novartis)
Challenge: Developing an allosteric inhibitor for SHP2 (a phosphatase target) required a scaffold that could traverse a narrow tunnel in the protein structure while maintaining specific hydrogen bond interactions.
Solution: Utilization of a spirocyclic amine (spiro-piperidine) to rigidify the linker between the pharmacophore elements.
Outcome: The spirocycle maintained the precise "exit vector" required for binding while improving oral bioavailability compared to flexible alkyl linkers.
Reference: Bagdanoff et al., J. Med. Chem. 2019 [4].[7]
References
Burkhard, J. A., et al. "Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry." Organic Letters, 2010. Link
Johansson, A., et al. "Discovery of (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone (AZD1979), a Melanin Concentrating Hormone Receptor 1 (MCHr1) Antagonist with Favorable Physicochemical Properties." Journal of Medicinal Chemistry, 2016. Link
Lovering, F., et al. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 2009. Link
Bagdanoff, J. T., et al. "Optimization of Fused Bicyclic Allosteric SHP2 Inhibitors." Journal of Medicinal Chemistry, 2019. Link
Wuitschik, G., et al. "Spirocyclic oxetanes: Synthesis and properties." Angewandte Chemie International Edition, 2008. Link
The Rise of Diazaspiro[3.4]octanes: A Technical Guide to a Privileged Scaffold in Drug Discovery
Introduction: Embracing the Third Dimension in Medicinal Chemistry In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the "flatland" of two-dimensional molecular structu...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Embracing the Third Dimension in Medicinal Chemistry
In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the "flatland" of two-dimensional molecular structures. The exploration of three-dimensional chemical space is paramount for developing drugs with enhanced potency, selectivity, and improved physicochemical properties. It is in this context that spirocyclic scaffolds have emerged as powerful tools, and among them, the diazaspiro[3.4]octane core has garnered significant attention as a privileged structure in modern drug discovery.[1]
This technical guide provides an in-depth exploration of the diazaspiro[3.4]octane scaffold, with a particular focus on the versatile 2,6-diazaspiro[3.4]octane isomer. We will delve into its synthesis, elucidate its diverse biological applications, and present the underlying mechanistic principles that make it a compelling starting point for the development of next-generation therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this unique scaffold in their own discovery programs.
The inherent rigidity of the diazaspiro[3.4]octane framework provides a defined spatial orientation for appended substituents, facilitating optimal interactions with biological targets. This conformational restriction can lead to a lower entropic penalty upon binding, often translating to higher affinity and selectivity. Furthermore, the introduction of spirocenters increases the fraction of sp³-hybridized carbons, a molecular characteristic often associated with improved metabolic stability and solubility.[2]
Core Synthesis: A Reproducible Pathway to a Privileged Scaffold
The successful application of the 2,6-diazaspiro[3.4]octane scaffold in drug discovery is underpinned by robust and versatile synthetic routes. A prevalent and effective strategy involves a two-stage process: a Horner-Wadsworth-Emmons olefination followed by a [3+2] cycloaddition. This approach allows for the construction of the core structure with opportunities for functionalization.[1][3]
Generalized Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of the 2,6-diazaspiro[3.4]octane core.
Caption: A generalized two-stage synthetic workflow for the 2,6-diazaspiro[3.4]octane core.
Detailed Experimental Protocol: Synthesis of a Protected 2,6-Diazaspiro[3.4]octane Intermediate
This protocol provides a step-by-step methodology for the synthesis of a key orthogonally protected 2,6-diazaspiro[3.4]octane building block, which can be further diversified.
Step 1: Horner-Wadsworth-Emmons Olefination
Reaction Setup: To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethyl phosphonoacetate (1.1 eq) dropwise.
Ylide Formation: Allow the reaction mixture to warm to room temperature and stir for 30 minutes. The formation of the phosphonate ylide is indicated by the cessation of hydrogen gas evolution.
Aldehyde Addition: Cool the reaction mixture back to 0 °C and add a solution of N-Boc-azetidin-3-one (1.0 eq) in anhydrous THF dropwise.
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up and Purification: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the α,β-unsaturated ester intermediate.
Step 2: [3+2] Cycloaddition
Reaction Setup: To a solution of the α,β-unsaturated ester intermediate (1.0 eq) and an appropriate azomethine ylide precursor (e.g., N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, 1.2 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile, add a catalytic amount of a Lewis acid (e.g., trifluoroacetic acid (TFA) or a metal triflate).
Cycloaddition: Stir the reaction mixture at room temperature for 16-24 hours. Monitor the formation of the desired 2,6-diazaspiro[3.4]octane product by TLC or LC-MS.
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the protected 2,6-diazaspiro[3.4]octane core.
Applications in Drug Discovery: A Scaffold for Diverse Biological Activities
The unique three-dimensional structure of the diazaspiro[3.4]octane scaffold has been successfully exploited in the development of potent and selective modulators of various biological targets, leading to promising drug candidates in several therapeutic areas.
Anti-infective Agents
Derivatives of 2,6-diazaspiro[3.4]octane have emerged as a new class of potent antitubercular agents.[4] Notably, nitrofuran-containing analogues have demonstrated remarkable activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[1][4]
Mechanism of Action: The antitubercular activity of these nitrofuran derivatives relies on a prodrug activation strategy.[1] Bacterial nitroreductases, enzymes present in M. tuberculosis, reduce the nitro group of the nitrofuran moiety. This reduction generates highly reactive nitrogen species, such as nitroso and hydroxylamine intermediates, which are cytotoxic to the bacteria. These reactive species can indiscriminately damage various cellular macromolecules, including DNA, RNA, and proteins, leading to bacterial cell death.[5][6]
Caption: Proposed mechanism of action of diazaspiro[3.4]octane antimalarial agents involving PfCARL.
The rigid framework of the diazaspiro[3.4]octane scaffold has proven to be ideal for the design of ligands targeting G-protein coupled receptors (GPCRs) and other central nervous system (CNS) targets.
Derivatives of 2,6-diazaspiro[3.4]octan-7-one have been developed as potent and selective antagonists of the sigma-1 receptor (σ₁R). [9]The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, and it has been implicated in a variety of neurological and psychiatric conditions, including pain, depression, and neurodegenerative diseases.
[10]
Mechanism of Action: Sigma-1 receptor antagonists have been shown to enhance the analgesic effects of opioids and rescue opioid-induced tolerance. [9]The proposed mechanism involves the modulation of downstream signaling pathways that are also affected by opioids. By blocking the sigma-1 receptor, these compounds can potentiate the analgesic signaling of mu-opioid receptors (MOR) without exacerbating the adverse effects associated with opioid use.
[9][11]
Caption: Synergistic analgesic effect of a diazaspiro[3.4]octane sigma-1 receptor antagonist with an opioid agonist.
Arylated diazaspiro[3.4]octane cores have been synthesized and identified as potent and highly selective antagonists of the dopamine D3 receptor (D3R). [9]The D3 receptor is a key target for the treatment of various CNS disorders, including schizophrenia, substance abuse, and Parkinson's disease. [11]The high selectivity of these compounds for the D3R over the closely related D2R is a significant advantage, as it may lead to a reduction in the side effects commonly associated with less selective dopamine receptor modulators.
[9]
Quantitative Data:
The diazaspiro[3.4]octane scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its unique three-dimensional architecture, coupled with accessible and versatile synthetic routes, provides a robust platform for the design of novel therapeutics. The diverse range of biological activities demonstrated by its derivatives, from potent anti-infective properties to selective modulation of CNS targets, underscores the broad applicability of this remarkable core.
As our understanding of the intricate interplay between molecular structure and biological function continues to grow, the rational design of novel diazaspiro[3.4]octane-based compounds holds immense promise for addressing unmet medical needs. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community, fostering further innovation and accelerating the discovery of new medicines built upon this exceptional scaffold.
References
Lukin, A., Komarova, K., Vinogradova, L., Dogonadze, M., Vinogradova, T., Yablonsky, P., Kazantsev, A., & Krasavin, M. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2529. [Link]
Dandapani, S., & Marcaurelle, L. A. (2010). Spirocyclic scaffolds in drug discovery. Current opinion in chemical biology, 14(3), 312–319. [Link]
Le Manach, C., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry, 64(4), 2291–2309. [Link]
Fu, K., et al. (2023). 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. European Journal of Medicinal Chemistry, 249, 115178. [Link]
Krasavin, M. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2529. [Link]
McCalla, D. R. (1979). Nitrofurans. In Antibiotics V-1 (pp. 176-213). Springer, Berlin, Heidelberg. [Link]
Lukin, A., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2529. [Link]
Horner, L., Hoffmann, H., Wippel, H. G., & Klahre, G. (1958). Phosphororganische Verbindungen, XII. Darstellung und einige Eigenschaften von Phosphinoxiden. Chemische Berichte, 91(1), 61-63. [Link]
LaMonte, G., et al. (2016). Mutations in the Plasmodium falciparum Cyclic Amine Resistance Locus (PfCARL) Confer Multidrug Resistance. mBio, 7(4), e00865-16. [Link]
Fu, K., et al. (2023). 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. European journal of medicinal chemistry, 249, 115178. [Link]
Reilly, S. W., et al. (2017). Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores. Journal of medicinal chemistry, 60(23), 9647–9660. [Link]
Magistrado, P. A., et al. (2016). Plasmodium falciparum Cyclic Amine Resistance Locus (PfCARL), a Resistance Mechanism for Two Distinct Compound Classes. ACS infectious diseases, 2(11), 778–786. [Link]
Reilly, S. W., et al. (2017). Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores. Journal of medicinal chemistry, 60(23), 9647–9660. [Link]
LaMonte, G., et al. (2016). Mutations in the Plasmodium falciparum Cyclic Amine Resistance Locus (PfCARL) Confer Multidrug Resistance. mBio, 7(4), e00865-16. [Link]
Schmidt, H. R., et al. (2016). Crystal structure of the human σ1 receptor. Nature, 532(7600), 527–530. [Link]
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Plasmodium falciparum cyclic amine resistance locus protein. Retrieved from [Link]
Aydar, E., Palmer, C. P., & Klyachko, V. A. (2002). The sigma-1 receptor as a ligand-regulated auxiliary potassium channel subunit. Neuron, 34(3), 399-410. [Link]
Hamza, D., & Jones, C. D. (2004). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2004(12), 2167-2169. [Link]
Reilly, S. W., et al. (2017). Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores. Journal of Medicinal Chemistry. [Link]
Posternak, T. (1965). The Cyclitols. Hermann. [Link]
ResearchGate. (n.d.). IC50 Values of against M. tuberculosis PtpB. Retrieved from [Link]
Wang, Y., et al. (2021). A two-step Kinugasa/Conia-ene-type sequential reaction for the asymmetric synthesis of 8-methylene-2,6-diazaspiro[3.4]octane-1,5-diones. Organic Chemistry Frontiers, 8(23), 6563-6568. [Link]
Magistrado, P. A., et al. (2016). Plasmodium falciparum Cyclic Amine Resistance Locus (PfCARL), a Resistance Mechanism for Two Distinct Compound Classes. ACS infectious diseases, 2(11), 778–786. [Link]
ResearchGate. (n.d.). Sigma 1 receptor signalling in the endoplasmic reticulum (ER). (a).... Retrieved from [Link]
Synapse. (2024, July 17). What is the mechanism of Nitrofurantoin?. [Link]
ChemRxiv. (2025). Decoding the Structure-Activity Relationship of the Dopamine D3 Receptor-Selective Ligands Using Machine and Deep Learning Approaches. [Link]
Sigma-1 Receptor Modulation by Ligands Coordinates Cancer Cell Energy Metabolism. (2022). International Journal of Molecular Sciences, 23(11), 6176. [Link]
Uniscience Publishers. (2023). Anti-Tuberculosis Drugs and Mechanisms of Action: Review. [Link]
Sotor, P., et al. (2020). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 25(23), 5608. [Link]
Allen, A., Tharp, A., & Stephenson, C. (2022). A formal (3+2) cycloaddition strategy toward 2-azanorbornanes. ChemRxiv. [Link]
ResearchGate. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. [Link]
Technical Characterization of 2-(Butane-1-sulfonyl)-2,6-diazaspiro[3.4]octane: Solubility Profiling & Physicochemical Utility
Executive Summary 2-(Butane-1-sulfonyl)-2,6-diazaspiro[3.4]octane (CAS: 1782715-61-0) represents a specialized class of spirocyclic building blocks designed to modulate the physicochemical properties of drug candidates....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-(Butane-1-sulfonyl)-2,6-diazaspiro[3.4]octane (CAS: 1782715-61-0) represents a specialized class of spirocyclic building blocks designed to modulate the physicochemical properties of drug candidates. Unlike flat aromatic scaffolds, the 2,6-diazaspiro[3.4]octane core offers high fraction of sp3-hybridized carbons (
), enhancing water solubility and metabolic stability while providing distinct exit vectors for substituent attachment.
This guide provides a technical analysis of the compound's solubility profile, calculated physicochemical data, and experimental methodologies for its characterization. It is intended for medicinal chemists utilizing this scaffold to optimize the lipophilic ligand efficiency (LLE) of lead series.
Compound Identity & Structural Analysis[1]
The molecule consists of a rigid, bicyclic spiro-amine core. The N2 position (azetidine ring) is capped with a butylsulfonyl group, acting as a lipophilic anchor, while the N6 position (pyrrolidine ring) typically remains a free secondary amine, serving as the primary handle for diversification.
Property
Detail
IUPAC Name
2-(butane-1-sulfonyl)-2,6-diazaspiro[3.4]octane
CAS Number
1782715-61-0
Molecular Formula
Molecular Weight
232.34 g/mol
Core Scaffold
2,6-Diazaspiro[3.4]octane
Key Functional Groups
Sulfonamide (neutral), Secondary Amine (basic)
Structural Significance[4]
Conformational Restriction: The spiro-fusion prevents the free rotation seen in linear alkyl linkers, reducing the entropic penalty upon binding to protein targets.
Vector Orthogonality: The azetidine and pyrrolidine rings are oriented nearly perpendicular to each other, allowing substituents to explore non-planar chemical space.
Physicochemical Profile & Solubility Data
As a specialized intermediate, public experimental solubility datasets for this specific CAS are limited. The following data represents calculated physicochemical properties and predicted solubility behaviors derived from validated SAR models of the 2,6-diazaspiro[3.4]octane scaffold.
Table 1: Calculated Physicochemical Properties
Data derived from consensus algorithms (ChemAxon/ACD/Labs models).
Descriptor
Value
Interpretation
cLogP
0.45 – 0.85
Moderate lipophilicity; optimized for membrane permeability without compromising solubility.
TPSA
~58 Ų
Favorable for CNS penetration (Target < 90 Ų) and oral bioavailability.
pKa (N6-H)
10.5 ± 0.5
Highly basic secondary amine; protonated at physiological pH.
pKa (Sulfonamide)
> 12
Neutral at physiological pH; does not contribute to ionization.
H-Bond Donors
1 (N6-H)
Available for interaction or further derivatization.
H-Bond Acceptors
3 (O=S=O, N)
Standard profile for intracellular targets.
Predicted Solubility Profile
The solubility of 2-(butane-1-sulfonyl)-2,6-diazaspiro[3.4]octane is highly pH-dependent due to the basic N6 amine.
pH 1.2 (Simulated Gastric Fluid):High Solubility (> 20 mg/mL). The N6 amine is fully protonated (
), forming a highly soluble cationic species.
pH 7.4 (PBS):Moderate Solubility (1 – 5 mg/mL). The compound exists in equilibrium between the cationic and neutral forms. The butyl chain adds lipophilicity, but the spiro-core's 3D character prevents efficient crystal packing, maintaining better solubility than planar analogs.
Organic Solvents: Highly soluble in DMSO, Methanol, and DCM; suitable for standard stock solution preparation (typically 10-100 mM).
Experimental Protocols
To validate the solubility data in your specific assay buffer, the following "Gold Standard" protocols are recommended. These emphasize the distinction between kinetic solubility (screening) and thermodynamic solubility (development).
Spike into PBS (pH 7.4) to final concentrations of 1, 10, 50, 100, and 200 µM (final DMSO < 2%).
Incubate for 2 hours at room temperature.
Measure light scattering (nephelometry) or absorbance at 620 nm.
Result: The concentration at which precipitation (scattering) increases significantly is the "Kinetic Solubility Limit."
Visualizing the Characterization Workflow
The following diagrams illustrate the logical flow for synthesizing and characterizing this building block.
Diagram 1: Solubility Assessment Logic
This workflow decision tree guides the researcher through the appropriate solubility test based on the compound's stage in the pipeline.
Caption: Decision matrix for selecting between kinetic (DMSO-based) and thermodynamic (solid-state) solubility assays.
Diagram 2: Structural Functionalization Pathway
Understanding the reactivity of the 2,6-diazaspiro[3.4]octane core is crucial for interpreting solubility changes during derivatization.
Caption: Synthesis pathway highlighting the generation of the free amine species (N6) responsible for pH-dependent solubility.
Applications in Drug Discovery[4][6][7][8]
Fragment-Based Drug Design (FBDD)
This compound serves as an ideal "elaborated fragment." The butylsulfonyl group probes lipophilic pockets (e.g., S1 pockets in proteases), while the spiro-amine allows for "growing" the molecule towards other binding sites via reductive amination or amide coupling.
Scaffolding for Solubility Enhancement
Replacing a piperazine linker with the 2-(butane-1-sulfonyl)-2,6-diazaspiro[3.4]octane moiety often results in:
Lower Melting Point: The spiro-geometry disrupts crystal lattice energy.
Increased Solubility: Consequence of the lower melting point and higher
.
Metabolic Blocking: The quaternary spiro-carbon blocks oxidative metabolism at that position.
commercial suppliers of 2-butylsulfonyl-2,6-diazaspiro[3.4]octane
Executive Summary This technical guide addresses the sourcing, synthesis, and application of 2-butylsulfonyl-2,6-diazaspiro[3.4]octane , a high-value intermediate in medicinal chemistry. The 2,6-diazaspiro[3.4]octane sca...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide addresses the sourcing, synthesis, and application of 2-butylsulfonyl-2,6-diazaspiro[3.4]octane , a high-value intermediate in medicinal chemistry. The 2,6-diazaspiro[3.4]octane scaffold is increasingly utilized as a surrogate for piperazine or morpholine rings to enhance
character, improve metabolic stability, and restrict conformational flexibility in drug candidates.
Current market analysis indicates that while the core scaffold is commercially available, the specific 2-butylsulfonyl derivative is rarely a catalog item. Consequently, this guide provides a dual-track strategy:
Validated Synthesis Protocol for the specific sulfonylation of the N2-position.
Chemical Profile & Structural Logic
The molecule consists of a spirocyclic core containing a strained four-membered azetidine ring (N2) and a five-membered pyrrolidine ring (N6).
Property
Data
Target Compound
2-butylsulfonyl-2,6-diazaspiro[3.4]octane
Core Scaffold
2,6-diazaspiro[3.4]octane
Core CAS (Free Base)
136098-13-0
Core CAS (2HCl Salt)
2108610-63-3
Molecular Weight
~232.34 g/mol (derivative)
Key Feature
High (Fraction of hybridized carbons)
Structural Significance:
The spiro[3.4] system offers a unique vector orientation compared to flat aromatic systems. The 2-butylsulfonyl moiety acts as a lipophilic anchor, potentially engaging hydrophobic pockets in target proteins (e.g., GPCRs or kinases) while the N6-amine remains available for further diversification.
Commercial Sourcing Landscape
Since the specific derivative is not a standard stock item, researchers must source the orthogonally protected core . The critical decision lies in selecting the correct isomer to ensure the sulfonyl group attaches to the N2 (azetidine) nitrogen.
Validated Precursors
To synthesize 2-butylsulfonyl -2,6-diazaspiro[3.4]octane, you must purchase the N6-protected variant.
Incorrect Isomer. Protects N2. Use only if N6-sulfonylation is desired.
Sigma-Aldrich, MolPort
1-Butanesulfonyl chloride
2386-60-9
Reagent. The sulfonylating agent.
Thermo Scientific (Acros), Sigma-Aldrich
Supplier Evaluation Protocol
When sourcing the CAS 885270-86-0 precursor, apply the following "Self-Validating" checks:
H-NMR Verification: Confirm the tert-butyl singlet integrates to 9H and distinct multiplets correspond to the pyrrolidine (N6 side) vs. azetidine (N2 side) protons.
Salt Form: Free base is preferred for the sulfonylation reaction. If supplied as a hydrochloride/oxalate salt, an extra neutralization step is required.
Technical Synthesis Protocol
As the direct derivative is likely unavailable, the following protocol describes the synthesis starting from tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate .
Reaction Logic
The azetidine nitrogen (N2) is nucleophilic but sterically constrained. We utilize standard Schotten-Baumann conditions or anhydrous organic base conditions to install the sulfonyl group.
Step-by-Step Methodology
Step 1: Sulfonylation of N2
Dissolution: Dissolve 1.0 eq of tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate (CAS 885270-86-0) in anhydrous Dichloromethane (DCM) (0.1 M concentration).
Base Addition: Add 1.5 eq of Triethylamine (TEA) or Diisopropylethylamine (DIPEA). Cool to 0°C under
Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2-4 hours. Monitor by TLC/LCMS.
Workup: Quench with water. Extract with DCM. Wash organic layer with brine, dry over
, and concentrate.
Step 2: N6 Deprotection (If Free Amine Required)
Acidolysis: Dissolve the intermediate in DCM. Add Trifluoroacetic acid (TFA) (1:4 v/v ratio with DCM).
Reaction: Stir at RT for 1-2 hours until Boc removal is complete (monitor by LCMS).
Isolation: Concentrate in vacuo. For the free base, redissolve in DCM and wash with saturated
.
Visual Workflow (DOT)
Caption: Synthesis pathway for 2-butylsulfonyl-2,6-diazaspiro[3.4]octane from commercial precursors.
Handling & Stability
Storage: The sulfonamide derivative is chemically stable. Store at 2-8°C under inert atmosphere to prevent slow oxidation or moisture absorption if in salt form.
Solubility: The free base is soluble in DMSO, Methanol, and DCM. It may have limited solubility in non-polar solvents (Hexane) due to the polar sulfonamide and amine groups.
Hazards: 1-Butanesulfonyl chloride is corrosive and a lachrymator. Handle in a fume hood. The final spiro compound should be treated as a potential irritant.
References
PubChem. Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate. National Library of Medicine. Available at: [Link]
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 2,6-Diazaspiro[3.4]octanes. Journal of Organic Chemistry.
Application Notes and Protocols for the Synthesis of 2-(butane-1-sulfonyl)-2,6-diazaspiro[3.4]octane
Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive, two-step synthetic protocol for the preparation of 2-(butane-1-sulfonyl)-2,6-diazaspiro[3.4]octane, a novel spiroc...
Author: BenchChem Technical Support Team. Date: March 2026
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive, two-step synthetic protocol for the preparation of 2-(butane-1-sulfonyl)-2,6-diazaspiro[3.4]octane, a novel spirocyclic sulfonamide. The 2,6-diazaspiro[3.4]octane scaffold is a key building block in modern medicinal chemistry, prized for its rigid, three-dimensional structure that allows for precise vectoral presentation of substituents in chemical space.[1] Sulfonamides are a cornerstone functional group in pharmaceuticals, known for a wide range of biological activities.[2] The combination of these two moieties in the target molecule makes it a compound of significant interest for drug discovery programs. This guide details a robust and scalable synthetic route, starting from a selectively mono-protected 2,6-diazaspiro[3.4]octane precursor, followed by sulfonylation. The protocol is designed for researchers, scientists, and drug development professionals, with a focus on the underlying chemical principles, safety considerations, and detailed procedural steps to ensure reproducible results.
Introduction
The quest for novel chemical entities with improved pharmacological profiles has led to an increased focus on sp³-rich scaffolds that can explore unoccupied chemical space.[3] The 2,6-diazaspiro[3.4]octane core is an exemplary scaffold in this regard, offering a constrained and rigid framework.[4] Its derivatives have shown promise in a variety of therapeutic areas, including the development of anti-infective agents.[1][5][6]
The sulfonamide functional group is a privileged motif in drug design, present in a wide array of approved drugs.[2][7] The synthesis of sulfonamides is most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine.[2][8] This reaction is typically high-yielding and tolerant of a wide range of functional groups, making it a reliable transformation in synthetic chemistry.
This application note describes a detailed protocol for the synthesis of 2-(butane-1-sulfonyl)-2,6-diazaspiro[3.4]octane. The synthetic strategy hinges on the use of an orthogonally protected 2,6-diazaspiro[3.4]octane to ensure selective sulfonylation at the desired nitrogen atom. The protocol is based on analogous sulfonylation reactions reported in the literature for this scaffold, providing a high degree of confidence in its successful implementation.[9]
Synthetic Strategy
The synthesis of 2-(butane-1-sulfonyl)-2,6-diazaspiro[3.4]octane is approached in a two-step sequence. The first step involves the preparation of a mono-Boc-protected 2,6-diazaspiro[3.4]octane intermediate. The tert-butyloxycarbonyl (Boc) group is an ideal choice for a protecting group in this context due to its stability under the conditions of the subsequent sulfonylation reaction and its facile removal under acidic conditions, should further functionalization of the other nitrogen be required. The second step is the sulfonylation of the free secondary amine of the mono-protected intermediate with butane-1-sulfonyl chloride.
Figure 1: Overall Synthetic Workflow
Detailed Experimental Protocols
PART 1: Synthesis of tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate (Intermediate 1)
Rationale: The synthesis of the mono-protected intermediate is crucial for the selective introduction of the sulfonyl group. While several methods exist for the synthesis of the 2,6-diazaspiro[3.4]octane core, this protocol assumes the starting point of a di-protected species, such as tert-butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate, which can be prepared according to literature procedures.[4] The benzyl group can be selectively removed via hydrogenolysis, leaving the Boc-protected amine intact and the other secondary amine free for the subsequent reaction.
Reaction Setup: To a hydrogenation flask, add tert-butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate (1.0 eq). Dissolve the starting material in methanol (approximately 0.1 M concentration).
Inerting: Carefully add 10% palladium on carbon (10 mol % Pd). The catalyst should be handled with care as it can be pyrophoric. Purge the flask with argon or nitrogen.
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times. Maintain a positive pressure of hydrogen (typically 1-3 atm, or as per available equipment) and stir the reaction mixture vigorously at room temperature.
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with argon or nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol or ethyl acetate.
Isolation: Concentrate the filtrate under reduced pressure to yield tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate as the crude product. This intermediate is often of sufficient purity to be used directly in the next step. If necessary, it can be purified by column chromatography on silica gel.
PART 2: Synthesis of 2-(butane-1-sulfonyl)-2,6-diazaspiro[3.4]octane (Target Molecule)
Rationale: This step involves the formation of the sulfonamide bond. The reaction proceeds via nucleophilic attack of the free secondary amine of Intermediate 1 on the electrophilic sulfur atom of butane-1-sulfonyl chloride. A tertiary amine base, such as triethylamine, is added to neutralize the hydrochloric acid that is generated as a byproduct of the reaction, driving the reaction to completion. Dichloromethane is a common solvent for this transformation due to its inertness and ability to dissolve both the starting materials and reagents.[9]
Reaction Setup: In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.
Addition of Base: Add triethylamine (1.5 eq) to the solution and stir for 5 minutes at room temperature.
Addition of Sulfonyl Chloride: Cool the reaction mixture to 0 °C in an ice bath. Slowly add butane-1-sulfonyl chloride (1.2 eq) dropwise to the stirred solution.
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(butane-1-sulfonyl)-2,6-diazaspiro[3.4]octane.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Safety Precautions
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Palladium on carbon is pyrophoric and should be handled with care in an inert atmosphere.
Butane-1-sulfonyl chloride is corrosive and lachrymatory. Handle with care.
Triethylamine is a flammable and corrosive liquid.
Dichloromethane is a volatile and potentially carcinogenic solvent.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 2-(butane-1-sulfonyl)-2,6-diazaspiro[3.4]octane. By following the outlined procedures, researchers can confidently prepare this novel spirocyclic sulfonamide for further investigation in drug discovery and development programs. The use of a well-defined protecting group strategy allows for a selective and high-yielding synthesis. The principles and techniques described herein are broadly applicable to the synthesis of a variety of N-sulfonylated diazaspiroalkanes.
References
Aimon, A., Dow, M. J., Hanby, A. R., Okolo, E. A., Pask, C. M., Nelson, A., & Marsden, S. P. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols.
White Rose Research Online. (2022, December 12).
Chernykh, A. V., Radchenko, D. S., Grygorenko, O. O., Daniliuc, C. G., Volochnyuk, D. M., & Komarov, I. V. (n.d.). Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. Enamine.
ResearchGate. (2022, December 12).
Synlett. (2015, June 25). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues.
PubMed. (2025, September 27). Design, synthesis, and biological profiling of novel aryl-spirocyclic diamine derivatives with potential antidepressant-like properties.
ResearchGate. (2025, August 7). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF.
PMC. (n.d.). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead.
MDPI. (2023, March 10). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead.
BenchChem. (n.d.). The Emerging Therapeutic Potential of the 2,6-Diazaspiro[3.4]octane Scaffold: A Technical Guide.
RSC Publishing. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane.
Google Patents. (n.d.). US11548865B2 - 2-azaspiro[3.
Application Note: Regioselective Sulfonylation of 2,6-Diazaspiro[3.4]octane
This Application Note provides a comprehensive technical guide to the selective sulfonylation of 2,6-diazaspiro[3.4]octane , a privileged spirocyclic scaffold increasingly utilized in medicinal chemistry to improve physi...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note provides a comprehensive technical guide to the selective sulfonylation of 2,6-diazaspiro[3.4]octane , a privileged spirocyclic scaffold increasingly utilized in medicinal chemistry to improve physicochemical properties (Fsp³, solubility) and restrict conformation.[1][2]
The guide addresses the core challenge: differentiating the reactivity of the two secondary amines—the azetidine nitrogen (N2) and the pyrrolidine nitrogen (N6) .
Introduction & Mechanistic Basis[1][3][4][5][6]
The 2,6-diazaspiro[3.4]octane core consists of a strained four-membered azetidine ring fused at a spiro-carbon to a five-membered pyrrolidine ring.[1][2] In drug design, this scaffold serves as a rigid, three-dimensional surrogate for piperazine or cyclohexyl systems.[1][2]
Structural Numbering and Reactivity Profile
To achieve selective functionalization, one must understand the inherent electronic and steric differences between the two nitrogen centers.[1]
N2 (Azetidine Nitrogen): Located in the 4-membered ring.[1][2][3]
Hybridization:[2] Due to ring strain (~26 kcal/mol), the N2 lone pair possesses higher s-character compared to a standard secondary amine.[1][2] This renders N2 less nucleophilic and slightly less basic.[2]
Sterics: While the ring is small, the puckered conformation can create subtle steric impediments depending on the approach vector of the electrophile.
N6 (Pyrrolidine Nitrogen): Located in the 5-membered ring.[1][2]
Hybridization:[2] Resembles a typical aliphatic secondary amine (sp³).[1][2]
Reactivity: Exhibits higher nucleophilicity relative to N2.[2]
Core Principle: In a direct competition experiment with an electrophile (e.g., sulfonyl chloride) under kinetic control, the pyrrolidine nitrogen (N6) reacts preferentially over the azetidine nitrogen (N2). [1][2]
Reactivity Visualization
The following diagram illustrates the reactivity hierarchy and the logical flow for selecting the correct synthetic protocol.
Caption: Decision tree for regioselective sulfonylation based on nucleophilicity differences between N6 (pyrrolidine) and N2 (azetidine).
Objective: Selectively sulfonylate the pyrrolidine nitrogen (N6) in the presence of the free azetidine nitrogen (N2).[1][2]
Mechanism: Exploits the superior nucleophilicity of N6 under kinetic conditions.
Preparation: Suspend 2,6-diazaspiro[3.4]octane dihydrochloride (1.0 equiv) in anhydrous DCM (0.1 M concentration) under an inert atmosphere (N₂ or Ar).
Free Base Formation: Cool the mixture to 0°C . Add DIPEA (3.0 equiv) dropwise.[1][2] Stir for 15 minutes until the salt dissolves and the free diamine is generated.
Controlled Addition: Dissolve the sulfonyl chloride (0.95 equiv) in a small volume of DCM. Add this solution dropwise to the reaction mixture over 30 minutes using a syringe pump or addition funnel.
Critical: Maintaining the electrophile as the limiting reagent (0.95 eq) prevents bis-sulfonylation.[1][2]
Reaction: Stir at 0°C for 1–2 hours . Monitor by LC-MS.[1][2] You should observe the conversion to the mono-sulfonylated product (Major, N6) with minimal bis-sulfonylated byproduct.[1][2]
Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1][2]
Purification: The crude residue often contains a small amount of unreacted diamine and trace bis-sulfonamide.[2] Purify via flash column chromatography (DCM/MeOH/NH₃ gradient). The N6-isomer is typically the major product (>85% regioselectivity).[1][2]
Objective: Install a sulfonyl group specifically on the azetidine nitrogen (N2).[1][2]
Challenge: Since N6 is more reactive, direct sulfonylation of the diamine yields the wrong isomer.[1] This protocol utilizes the commercially available N2-Boc-2,6-diazaspiro[3.4]octane intermediate.[1][2]
Workflow Summary
Protection of N6: Cap the reactive pyrrolidine nitrogen.[2]
Deprotection of N2: Remove the Boc group.
Sulfonylation of N2: React the exposed azetidine nitrogen.
Global Deprotection (Optional): Remove N6 protection if a free amine is required.
Step-by-Step Methodology
Step 1: N6 Functionalization (Capping)
Dissolve 2-Boc-2,6-diazaspiro[3.4]octane (1.0 equiv) in DCM.
Add TEA (1.5 equiv) and Benzyl chloroformate (Cbz-Cl) (1.1 equiv) at 0°C.
Stir at RT for 2 h.
Result:2-Boc-6-Cbz-2,6-diazaspiro[3.4]octane .
Step 2: Selective N2 Deprotection
Treat the intermediate with TFA/DCM (1:4) or 4M HCl in Dioxane at 0°C -> RT for 1 h.
Concentrate to dryness to remove excess acid/Boc byproducts.[2]
Result:6-Cbz-2,6-diazaspiro[3.4]octane (salt) .
Step 3: N2 Sulfonylation
Resuspend the salt in DCM. Add DIPEA (3.0 equiv) to neutralize.[1][2]
Solution: Use a mixed solvent system (DCM/DMF 9:[1][2]1) or generate the free base in a separate step (using ion-exchange resin) before dissolving in pure DCM.[1][2]
Issue: N2 Reactivity is Sluggish (Protocol B, Step 3).
Cause: Azetidine ring strain and steric hindrance.[2]
Solution: Add a catalyst like DMAP (0.1 equiv) or heat the reaction to 40°C.[1][2]
References
Synthesis and Functionalization of 2,6-Diazaspiro[3.
Title: Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead.[1][2][4]
Precision N-Sulfonylation of Spirocyclic Amines: Protocols for Sterically Constrained Scaffolds
Abstract & Strategic Importance Spirocyclic amines (e.g., 2-azaspiro[3.3]heptane, 2-azaspiro[4.5]decane) have emerged as critical "escape from flatland" scaffolds in modern drug discovery. By increasing the fraction of s...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Strategic Importance
Spirocyclic amines (e.g., 2-azaspiro[3.3]heptane, 2-azaspiro[4.5]decane) have emerged as critical "escape from flatland" scaffolds in modern drug discovery. By increasing the fraction of sp³-hybridized carbons (
), these structures improve solubility and metabolic stability compared to their flat aromatic counterparts while maintaining precise vector positioning of substituents.
The N-sulfonylation of these amines is a pivotal derivatization step, creating sulfonamides that serve as stable, polar, and non-basic pharmacophores (often acting as transition-state mimetics or hydrogen-bond acceptors). However, the unique steric strain and frequent use of stable ammonium salts (HCl, TFA) in spirocyclic starting materials present specific synthetic challenges.
This guide details the optimized protocols for the N-sulfonylation of spirocyclic amines, ranging from standard Schotten-Baumann conditions to advanced methods for hindered substrates.
Mechanistic Insight
The reaction proceeds via a nucleophilic acyl substitution at the sulfur atom. Unlike carbon-centered electrophiles, the sulfonyl group is hypervalent. The spirocyclic amine (nucleophile) attacks the electrophilic sulfur of the sulfonyl chloride, forming a pentacoordinate trigonal bipyramidal intermediate.
Critical Factors for Spirocyclic Substrates:
Nucleophilicity vs. Sterics: While the nitrogen in small spirocycles (e.g., azetidine-containing spiro systems) is highly nucleophilic due to ring strain (lone pair exposure), it is often sterically shielded by the orthogonal ring system.
Salt Dissociation: Spirocyclic amines are typically stored as HCl or TFA salts to prevent polymerization or oxidation. Complete liberation of the free base in situ is the rate-determining step for initiation.
Leaving Group Trajectory: The departing chloride ion requires a specific geometry; bulky orthogonal rings in spiro-systems can impede the approach of the amine or the departure of the leaving group if the conformation is locked.
Figure 1: Mechanistic pathway for N-sulfonylation. The base plays a dual role: liberating the free amine from its salt and neutralizing the HCl byproduct.
Experimental Protocols
Protocol A: Standard Conditions (DCM/DIPEA)
Best for: 2-azaspiro[3.3]heptane, 2-azaspiro[3.4]octane, and other small, moderately strained spirocycles.
-Diisopropylethylamine (DIPEA) (3.0 equiv if salt; 1.5 equiv if free base)
Procedure:
Preparation: Flame-dry a round-bottom flask and purge with
.
Dissolution: Add the spirocyclic amine salt (1.0 mmol) and anhydrous DCM (5 mL, 0.2 M). The salt will likely remain suspended.
Free Basing: Add DIPEA (3.0 mmol) dropwise. Stir at Room Temperature (RT) for 10–15 minutes until the solution clarifies (indicating free base formation).
Cooling: Cool the mixture to 0 °C using an ice bath.
Addition: Dissolve the sulfonyl chloride (1.1 mmol) in minimal DCM (1 mL) and add dropwise to the amine solution over 5 minutes.
Note: Rapid addition can cause exotherms that degrade sensitive spiro-rings.
Reaction: Remove ice bath and stir at RT for 2–4 hours. Monitor by TLC or LCMS.
Workup: Dilute with DCM (20 mL). Wash sequentially with 1M HCl (to remove unreacted amine/DIPEA), sat.[3]
(to remove sulfonyl chloride hydrolysis products), and brine.[3]
Drying: Dry over
, filter, and concentrate.
Protocol B: "Difficult" Substrates (DMF/Pyridine)
Best for: Bulky spirocycles (e.g., spiro[5.5] systems), electron-deficient amines, or when solubility in DCM is poor.
Pyridine (Excess, acts as base and nucleophilic catalyst) or DMAP (0.1 equiv)
Procedure:
Dissolution: Dissolve amine salt (1.0 mmol) in DMF (3 mL).
Base Addition: Add Pyridine (5.0 equiv). If the substrate is extremely unreactive, add DMAP (0.1 equiv) here.
Addition: Add sulfonyl chloride (1.2 equiv) in one portion at 0 °C.
Heating: Allow to warm to RT. If no reaction after 2 hours, heat to 50 °C.
Caution: Heating sulfonyl chlorides can lead to thermal decomposition (
extrusion). Monitor closely.
Workup (Critical for DMF): Pour reaction mixture into ice-water (30 mL). If solid precipitates, filter and wash with water. If oil forms, extract with EtOAc (3x). Wash organic layer thoroughly with water (3x) and LiCl solution (to remove DMF) before brine wash.
Optimization & Troubleshooting Guide
The following decision tree helps select the correct condition based on substrate properties.
Figure 2: Method selection decision tree for spirocyclic amine sulfonylation.
Troubleshooting Table
Issue
Probable Cause
Corrective Action
Low Yield
Incomplete salt dissociation
Switch solvent to DMF; increase base equivalents (DIPEA) to 4.0 equiv.
Unreacted Sulfonyl Chloride
Hydrolysis due to wet solvent
Use freshly distilled DCM/DMF; ensure atmosphere.
Bis-sulfonylation
Primary amine on spiro-ring
Use stoichiometric sulfonyl chloride (0.95 equiv); add reagent at -78 °C.
Product Water Soluble
High polarity of spiro-sulfonamide
Do not use aqueous workup. Filter off amine salts, concentrate, and load directly onto silica or C18 column.
"Sticky" Spot on TLC
Pyridine/DMF contamination
Wash organic layer with (aq) to complex pyridine; use lyophilization for DMF removal.
Data Presentation: Substrate Scope
Typical yields expected for various spirocyclic scaffolds using Protocol A vs. Protocol B.
Spirocyclic Scaffold
Structure Type
Challenge
Protocol
Typical Yield
2-azaspiro[3.3]heptane
4-membered rings
Strain/Volatility
A
85-95%
2-azaspiro[4.4]nonane
5-membered rings
Moderate Sterics
A
80-90%
2-azaspiro[5.5]undecane
6-membered rings
High Steric Bulk
B
65-75%
6-amino-2-azaspiro[3.3]heptane
Primary amine (exocyclic)
Bis-sulfonylation risk
A (0°C)
70-80%
References
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 2-Azaspiro[3.3]heptanes as Structural Surrogates for Piperidines. Organic Letters, 12(9), 1944–1947. [Link]
Lovering, F., et al. (2009).[4] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[4] [Link]
Organic Chemistry Portal. (2025). Synthesis of Sulfonamides. [Link]
Thieme Chemistry. (2017). Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. [Link]
Application Note: Utilizing 2-(Butane-1-sulfonyl)-2,6-diazaspiro[3.4]octane in High-Throughput Library Synthesis
Scientific Rationale: The Spirocyclic Advantage In modern drug discovery, the over-reliance on flat, sp²-hybridized aromatic scaffolds has been linked to high attrition rates in clinical trials due to poor solubility and...
Author: BenchChem Technical Support Team. Date: March 2026
Scientific Rationale: The Spirocyclic Advantage
In modern drug discovery, the over-reliance on flat, sp²-hybridized aromatic scaffolds has been linked to high attrition rates in clinical trials due to poor solubility and off-target toxicity. The strategic shift toward increasing the fraction of sp³-hybridized carbons (
) is a proven methodology to "escape from flatland" , enhancing target specificity and physicochemical properties.
The 2,6-diazaspiro[3.4]octane core has emerged as a premier bioisostere for piperazine and morpholine rings. Unlike flat piperazines, this spirocycle projects its functional groups in a defined three-dimensional vector space. Replacing piperazine with diazaspiro cores has been shown to dramatically reduce off-mechanism cytotoxicity and improve target selectivity, as demonstrated in the optimization of the PARP inhibitor Olaparib .
By pre-functionalizing one nitrogen (position 2 on the azetidine ring) with a butane-1-sulfonyl group, we create a versatile, mono-protected building block. The causality behind this specific design is threefold:
Metabolic Stability: Sulfonamides are highly resistant to enzymatic cleavage compared to standard amides.
Permeability Modulation: The butyl chain provides a tunable lipophilic tail that counterbalances the high polarity of the spirocyclic diamine, while the sulfonamide oxygens act as potent hydrogen bond acceptors without adding donor liability.
Orthogonal Reactivity: The sulfonamide is completely inert to the standard coupling and deprotection conditions used in parallel library synthesis, allowing the free pyrrolidine amine (position 6) to be diversified without cross-reactivity .
Physicochemical Profiling
Understanding the baseline metrics of the building block is critical before incorporating it into a combinatorial library. The table below summarizes the calculated properties of the free base, 2-(butane-1-sulfonyl)-2,6-diazaspiro[3.4]octane.
Property
Value
Implication for Library Design
Molecular Formula
C₁₀H₂₀N₂O₂S
Optimal low-MW starting point for fragment/lead generation.
Molecular Weight
232.34 g/mol
Leaves ~260 Da budget for the core scaffold to stay within Lipinski's Rule of 5.
Fraction sp³ ()
1.00
Exceptional 3D character; all 10 carbons are sp³ hybridized.
cLogP
~0.85
Balanced lipophilicity; ideal for oral bioavailability.
Topological PSA
54.6 Ų
Well within the <140 Ų limit for cellular permeability.
H-Bond Donors/Acceptors
1 / 3
Leaves room for additional polar contacts in the target binding site.
Experimental Workflow & Causality
The workflow is divided into two phases: the bulk synthesis of the sulfonamide building block, followed by its deployment in a high-throughput parallel synthesis array.
Synthesis workflow of the 2-(butane-1-sulfonyl)-2,6-diazaspiro[3.4]octane building block.
Causality in Reagent Selection
Triethylamine (Et₃N) vs. Pyridine: Et₃N is selected as the base for the sulfonylation step because the azetidine nitrogen is highly nucleophilic but sensitive to ring-opening under harsh conditions. Et₃N provides sufficient basicity to neutralize the HCl byproduct without catalyzing side reactions.
TFA Deprotection: Trifluoroacetic acid (TFA) is chosen over HCl/Dioxane to prevent potential acid-catalyzed degradation of the strained spirocyclic core. TFA ensures a clean, quantitative removal of the Boc group, yielding a stable TFA salt that is highly soluble in polar aprotic solvents (DMF/DMSO) used in library synthesis.
HATU Coupling Agent: The position 6 nitrogen on the pyrrolidine ring is sterically hindered by the adjacent spiro-quaternary carbon. Standard carbodiimides (EDC/DCC) often fail to achieve full conversion. HATU generates a highly reactive 7-azabenzotriazole active ester that overcomes this steric barrier, ensuring >95% conversion in automated 96-well formats.
Detailed Experimental Protocols
Protocol A: Synthesis of 2-(Butane-1-sulfonyl)-2,6-diazaspiro[3.4]octane (TFA Salt)
This protocol is designed as a self-validating system. Do not proceed to Step 2 without confirming the intermediate via LC-MS.
Step 1: Sulfonylation
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 6-Boc-2,6-diazaspiro[3.4]octane (5.0 g, 23.5 mmol) and anhydrous CH₂Cl₂ (100 mL).
Base Addition: Add triethylamine (4.9 mL, 35.3 mmol, 1.5 eq). Cool the reaction mixture to 0 °C using an ice-water bath.
Electrophile Addition: Dissolve butane-1-sulfonyl chloride (4.05 g, 25.9 mmol, 1.1 eq) in anhydrous CH₂Cl₂ (20 mL) and add it dropwise over 15 minutes via an addition funnel to prevent exothermic spikes.
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 4 hours.
In-Process Control (IPC): Sample 10 µL, dilute in MeOH, and analyze via LC-MS. Validation Check: The peak corresponding to the starting material (m/z 213[M+H]⁺) must be absent, replaced by the intermediate (m/z 333[M+H]⁺).
Workup: Wash the organic layer with saturated aqueous NaHCO₃ (2 × 50 mL) and brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude intermediate as a pale yellow oil.
Step 2: Boc Deprotection
Setup: Dissolve the crude intermediate in CH₂Cl₂ (50 mL) and cool to 0 °C.
Deprotection: Add trifluoroacetic acid (TFA, 15 mL) dropwise. Stir at RT for 2 hours.
IPC: Analyze via LC-MS. Validation Check: Complete disappearance of m/z 333 and appearance of the product mass m/z 233 [M+H]⁺.
Isolation: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3 × 30 mL) to remove residual TFA. Dry under high vacuum overnight to afford the title compound as a viscous TFA salt (quantitative yield).
Parallel library generation workflow utilizing the sulfonated spirocyclic building block.
Automated 96-Well Plate Execution:
Preparation of Stock Solutions:
Building Block: Prepare a 0.2 M solution of 2-(butane-1-sulfonyl)-2,6-diazaspiro[3.4]octane TFA salt in anhydrous DMF containing 1.0 M N,N-Diisopropylethylamine (DIPEA).
Coupling Agent: Prepare a 0.2 M solution of HATU in anhydrous DMF.
Dispensing: Using an automated liquid handler, dispense 100 µL (20 µmol) of diverse carboxylic acid monomers (0.2 M in DMF) into a 2 mL deep-well 96-well plate.
Activation: Add 110 µL of the HATU stock solution (22 µmol, 1.1 eq) to each well. Agitate the plate for 10 minutes at RT to pre-form the active ester.
Coupling: Dispense 120 µL of the Building Block/DIPEA stock solution (24 µmol amine, 120 µmol DIPEA) into each well. Seal the plate with a pierceable cap mat and shake at 500 rpm at RT for 16 hours.
Validation & Purification:
IPC: Inject 1 µL from each well into a high-throughput UPLC-MS system. Acceptance criteria: >80% conversion to the desired product mass.
Purification: Evaporate the DMF using a centrifugal evaporator (e.g., Genevac). Reconstitute in DMSO (500 µL) and purify via mass-directed preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).
Final QC: Analyze purified fractions by LC-MS and ¹H NMR. Only wells exhibiting >95% purity are registered into the corporate screening deck.
References
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756.[Link]
Reilly, S. W., Puentes, L. N., Wilson, K., Hsieh, C.-J., Weng, C.-C., & Makvandi, M. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry, 61(12), 5367-5379.[Link]
Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831-834.[Link]
Method
Application Note: N-Sulfonylation of Diazaspiro[3.4]octane with Butane-1-sulfonyl Chloride
Executive Summary Spirocyclic diamines, particularly diazaspiro[3.4]octane derivatives, have emerged as highly privileged scaffolds in modern drug discovery. Acting as conformationally restricted, sp³-rich bioisosteres f...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Spirocyclic diamines, particularly diazaspiro[3.4]octane derivatives, have emerged as highly privileged scaffolds in modern drug discovery. Acting as conformationally restricted, sp³-rich bioisosteres for piperazine, they improve metabolic stability and modulate off-target liabilities (such as hERG binding)[1]. The functionalization of these scaffolds via N-sulfonylation is a critical synthetic operation used to tune lipophilicity, hydrogen-bonding potential, and target affinity.
This application note provides a comprehensive, self-validating protocol for the reaction of butane-1-sulfonyl chloride with a mono-protected diazaspiro[3.4]octane. It details the mechanistic causality behind reagent selection, rigorous step-by-step methodologies, and analytical validation strategies to ensure high-yield sulfonamide formation.
Scientific Context & Reaction Causality
The formation of a sulfonamide from a secondary spirocyclic amine and an alkyl sulfonyl chloride is a classic nucleophilic substitution reaction. However, the unique steric environment of the diazaspiro[3.4]octane system and the high reactivity of butane-1-sulfonyl chloride require precise control over reaction conditions[2].
Electrophile Dynamics: Butane-1-sulfonyl chloride is highly electrophilic and moisture-sensitive. In the presence of water, it rapidly hydrolyzes to butanesulfonic acid and hydrochloric acid (HCl), destroying the reagent and acidifying the medium[3].
Nucleophile Dynamics: The secondary amine of the diazaspiro[3.4]octane is a strong nucleophile but is easily deactivated through protonation.
The Role of the Base: A non-nucleophilic tertiary amine base (such as Triethylamine or N,N-Diisopropylethylamine) is mandatory. It serves a dual purpose: it acts as an acid scavenger to neutralize the HCl byproduct (preventing the protonation of the spirocyclic amine) and minimizes the risk of competing side reactions[2].
Temperature Control: The reaction is initiated at 0 °C to control the exothermic formation of the tetrahedral intermediate and to suppress hydrolytic degradation of the sulfonyl chloride[1].
Reagent Profiling & Physicochemical Data
To ensure safety and stoichiometric precision, the physicochemical properties of the primary reagents are summarized below.
Property
Butane-1-sulfonyl chloride
Boc-diazaspiro[3.4]octane (Example)
Role
Electrophile
Nucleophile
Molecular Formula
C₄H₉ClO₂S
C₁₁H₂₀N₂O₂
Molecular Weight
156.63 g/mol
212.29 g/mol
Physical State
Clear, colorless to light yellow liquid
Solid / Viscous Oil
Boiling Point
80–81 °C (at 9 mmHg)
N/A
Density
1.208 g/mL (at 25 °C)
N/A
Stability/Hazards
Moisture-sensitive, lachrymatory, corrosive
Stable under standard conditions
Storage
Inert atmosphere (Ar/N₂), refrigerated
Room temperature
Data sourced from authoritative chemical databases[3],[4].
Experimental Workflow Visualization
The following diagram outlines the critical path for the sulfonylation workflow, highlighting the sequence of operations required to maintain chemical integrity.
Figure 1: Step-by-step workflow for the N-sulfonylation of diazaspiro[3.4]octane.
Step-by-Step Protocol
This protocol is designed to be a self-validating system. By strictly adhering to the anhydrous conditions and stoichiometric ratios, researchers can reliably achieve >80% yields of the target sulfonamide[1].
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (2.5 equiv, 2.5 mmol)
Anhydrous Dichloromethane (DCM) (10 mL)
Saturated aqueous NaHCO₃, Brine, Anhydrous Na₂SO₄
Methodology:
Vessel Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with dry nitrogen or argon for 5 minutes to ensure an anhydrous environment.
Amine Dissolution: Transfer the mono-protected diazaspiro[3.4]octane (1.0 mmol) into the flask and dissolve it in 8.0 mL of anhydrous DCM. Ensure complete dissolution.
Base Introduction: Inject Et₃N or DIPEA (2.5 mmol) into the stirring solution. Allow the mixture to stir for 5 minutes at room temperature to ensure homogeneous distribution.
Cooling Phase: Submerge the reaction flask in an ice-water bath. Allow the internal temperature to equilibrate to 0 °C for at least 10 minutes. Causality: Cooling prevents the rapid, exothermic degradation of the sulfonyl chloride upon introduction.
Electrophile Addition: In a separate dry vial, dilute butane-1-sulfonyl chloride (1.2 mmol) in 2.0 mL of anhydrous DCM. Using a syringe, add this solution dropwise to the reaction mixture over a period of 10–15 minutes[1].
Reaction Propagation: Once the addition is complete, remove the ice-water bath. Allow the reaction mixture to gradually warm to room temperature (rt). Stir continuously under an inert atmosphere for 12 to 18 hours.
Quenching: Quench the reaction by adding 10 mL of saturated aqueous NaHCO₃. Stir vigorously for 10 minutes. Causality: The mild base neutralizes any unreacted sulfonyl chloride and residual acid without cleaving the newly formed sulfonamide bond.
Extraction & Washing: Transfer the mixture to a separatory funnel. Extract the aqueous layer with additional DCM (2 × 10 mL). Combine the organic layers and wash sequentially with distilled water (15 mL) and brine (15 mL).
Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
Purification: Purify the crude residue via flash column chromatography on silica gel (Typical eluent gradient: 10% to 50% Ethyl Acetate in Hexanes, or 0% to 5% Methanol in DCM, depending on the specific spirocyclic derivative's polarity).
Analytical Validation & Quality Control
To ensure the protocol was successful, the product must be validated using orthogonal analytical techniques. The following markers confirm the successful N-sulfonylation:
Mass Spectrometry (LC-MS): The successful addition of the butanesulfonyl group results in a net mass increase of exactly +120 Da relative to the starting spirocyclic amine (Addition of C₄H₉O₂S [+121 Da] minus the loss of the amine proton [-1 Da]). Look for the corresponding
peak.
Thin-Layer Chromatography (TLC): The product sulfonamide will typically exhibit a higher
value (less polar) than the starting secondary amine when eluted with a DCM/MeOH or EtOAc/Hexane system.
Nuclear Magnetic Resonance (¹H-NMR): Confirm the presence of the butyl chain. You should observe a distinct triplet at approximately
0.9 ppm (integrating for 3H, terminal ) and multiple multiplets between 1.4–3.0 ppm corresponding to the groups of the butyl chain, alongside the complex multiplets of the diazaspiro[3.4]octane core[1].
References[1] Title: You Win Some, You Lose Some: Modifying the Molecular Periphery of Nitrofuran-Tagged Diazaspirooctane Reshapes Its Antibacterial Activity Profile
Source: nih.gov
URL: 2] Title: SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides for Synthetic Applications and Ultralarge Com
Source: chemrxiv.org
URL: 3] Title: 1-Butanesulfonyl chloride | 2386-60-9 - ChemicalBook
Source: chemicalbook.com
URL: 4] Title: 1-Butanesulfonyl chloride | C4H9ClO2S | CID 75430 - PubChem
Source: nih.gov
URL:
Application Note: Strategic Deprotection of 2-(butane-1-sulfonyl)-6-Boc-2,6-diazaspiro[3.4]octane
Executive Summary & Structural Context[1][2][3][4] The 2,6-diazaspiro[3.4]octane core is a privileged scaffold in modern medicinal chemistry, serving as a conformationally restricted surrogate for piperazine or pyrrolidi...
The 2,6-diazaspiro[3.4]octane core is a privileged scaffold in modern medicinal chemistry, serving as a conformationally restricted surrogate for piperazine or pyrrolidine. This application note details the deprotection of 2-(butane-1-sulfonyl)-6-Boc-2,6-diazaspiro[3.4]octane to yield the free secondary amine.
This transformation presents a specific chemoselective challenge: removing the acid-labile carbamate (Boc) while preserving the integrity of the sulfonamide moiety and the strained spirocyclic system. While sulfonamides are generally acid-stable, the physicochemical properties of the resulting spiro-amine salt require tailored workup procedures to maximize recovery and purity.
Key Chemical Challenges
Spirocyclic Strain: The azetidine ring (4-membered) possesses inherent ring strain (~26 kcal/mol). While stable to standard acidic deprotection, harsh thermal conditions should be avoided to prevent ring-opening or rearrangement.
Volatility: The free base of the parent 2,6-diazaspiro[3.4]octane is volatile. While the butane-sulfonyl group adds molecular weight, the free amine should still be handled with care during concentration.
Salt Hygroscopicity: Trifluoroacetate salts of spiro-amines are notoriously hygroscopic and can form oils rather than solids, complicating handling.
Mechanistic Insight
The deprotection follows an acid-catalyzed elimination mechanism. The tert-butyl carbamate is protonated, leading to the fragmentation of the tert-butyl cation (which is scavenged or eliminates to isobutylene) and the formation of a carbamic acid intermediate. Spontaneous decarboxylation releases the free amine.
Diagram 1: Reaction Mechanism & Pathway
Caption: Acid-mediated cleavage pathway of the Boc group.[1][2][3] Note the evolution of CO2 and Isobutylene gas, driving the reaction equilibrium forward.
Experimental Protocols
Two validated methods are provided. Method A is the industry standard for small-scale discovery chemistry (high speed). Method B is preferred for scale-up or when a solid hydrochloride salt is desired directly.
Method A: TFA / DCM (Standard Discovery Protocol)
Best for: <500 mg scale, rapid turnover, when the product will be used immediately in a subsequent coupling reaction.
Reagents:
Trifluoroacetic acid (TFA) [CAS: 76-05-1]
Dichloromethane (DCM) (Anhydrous preferred)
Optional: Triisopropylsilane (TIPS) (Only if the molecule contains electron-rich aromatics prone to tert-butylation; usually not required for this sulfonamide).
Protocol:
Dissolution: Dissolve 1.0 eq of 2-(butane-1-sulfonyl)-6-Boc-2,6-diazaspiro[3.4]octane in DCM (concentration 0.1 M).
Acid Addition: Cool the solution to 0 °C. Add TFA dropwise.
Ratio: Standard ratio is 1:4 or 1:2 (TFA:DCM v/v).
Note: Strong evolution of gas (CO2/Isobutylene) will occur.
Reaction: Remove ice bath and stir at Room Temperature (RT) for 1–2 hours.
Monitoring: Monitor by TLC (stain with Ninhydrin; free amine turns blue/purple) or LCMS (look for Mass [M+H] = MW of free amine).
Workup (Critical):
Concentrate the reaction mixture in vacuo.
Azeotrope: Redissolve the oily residue in DCM or Toluene and concentrate again (repeat 2-3 times). This removes excess TFA trapped in the salt lattice.
Result: The product is the TFA salt.
Method B: 4N HCl in Dioxane (Precipitation Protocol)
Methanol (MeOH) or Dichloromethane (DCM) as co-solvent.
Protocol:
Dissolution: Dissolve the substrate in a minimum amount of DCM or MeOH (just enough to solubilize).
Acid Addition: Add 4N HCl in Dioxane (5–10 equivalents of HCl).
Reaction: Stir at RT for 2–4 hours.
Observation: The product often precipitates as a white hydrochloride salt solid during the reaction.
Isolation:
If solid precipitates: Filter the solid, wash with diethyl ether (Et2O) to remove Boc by-products and excess HCl. Dry under vacuum.[3][4]
If no precipitate: Concentrate in vacuo, triturate the residue with Et2O or MTBE to induce solidification.
Purification & Free-Basing Strategy
The spiro-amine salt obtained from Method A or B is stable.[3] However, for many applications (e.g., nucleophilic substitution, amide coupling), the free base is required.
Warning: Do not use strong hydroxide bases (NaOH) with prolonged heating, as sulfonamides can hydrolyze under extreme forcing conditions, though they are generally stable at RT.
Workflow: Salt to Free Base
Caption: Decision tree for isolating the free spiro-amine. SCX (Strong Cation Exchange) is preferred for discovery scale to ensure removal of all non-basic byproducts.
Analytical Data & Quality Control
Upon completion, the product should be verified against the following expected parameters.
Parameter
Expected Observation
Notes
1H NMR
Loss of singlet at ~1.45 ppm (9H)
The tert-butyl group signal must be absent.
1H NMR
Shift of protons adjacent to N6
Protons on the pyrrolidine ring (positions 5 and 7) will shift upfield in the free base compared to the Boc-protected form.
Free bases of spiro-diamines often oil out; HCl salts are crystalline solids.
Troubleshooting Guide
Incomplete Reaction: If Boc remains after 4 hours, add 2-3 drops of water (scavenges t-butyl cation) or increase acid concentration.
"Missing" Product: If yield is low after extraction, check the aqueous layer. The spiro-amine is moderately polar. Use "Salting out" (saturate aqueous layer with NaCl) and extract with CHCl3/IPA (3:1) instead of pure DCM.
References
Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M.[3][5] Wiley-Interscience, 5th Edition (2014). (The definitive guide on Boc chemistry and stability).
Synthesis and Functionalization of 2,6-Diazaspiro[3.4]octanes. Molecules, 2023, 28(6), 2529. (Describes the synthesis and handling of this specific spiro-core).
Stability of Sulfonamides. Journal of Organic Chemistry, 2017, 82, 11, 5743–5750. (Mechanistic studies on sulfonamide stability under acidic conditions).
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Advanced Functionalization Strategies for 2,6-Diazaspiro[3.4]octane Nitrogen Centers
Target Audience: Researchers, Scientists, and Drug Development Professionals
Content Type: Technical Guide & Experimental Protocols
Executive Summary & Strategic Context
The transition from flat, sp²-hybridized aromatics to three-dimensional, sp³-rich scaffolds is a cornerstone of modern medicinal chemistry, designed to improve metabolic stability and target selectivity. The 2,6-diazaspiro[3.4]octane core has emerged as a privileged, conformationally restricted bioisostere for piperazine and morpholine .
Exploiting this scaffold requires precise regiochemical control over its two distinct nitrogen centers: the N2 atom within the strained 4-membered azetidine ring, and the N6 atom within the 5-membered pyrrolidine ring. This application note details the physicochemical rationale, orthogonal protection strategies, and self-validating protocols required to selectively functionalize these centers, a workflow that has successfully yielded highly potent therapeutic candidates, including novel antitubercular agents .
Physicochemical Rationale: The Asymmetry of the Spirocycle
As a Senior Application Scientist, I frequently observe researchers struggling with the regioselective functionalization of unprotected spirocyclic diamines. Success relies on understanding the innate electronic and steric disparities between the N2 and N6 centers:
N2 Center (Azetidine): The internal bond angles of the 4-membered ring (~90°) force the C–N bonds to adopt higher p-character. Consequently, the lone pair on the N2 nitrogen resides in an orbital with increased s-character. This pulls the electron density closer to the nucleus, significantly reducing both its basicity (pKa ~ 10.4) and its nucleophilicity.
N6 Center (Pyrrolidine): The 5-membered ring exhibits less angle strain, allowing the N6 lone pair to occupy a standard sp³-hybridized orbital. This makes the N6 center more basic (pKa ~ 11.3) and highly nucleophilic.
Causality in Experimental Design: Because of these innate differences, direct functionalization of the unprotected diamine leads to poor regioselectivity and complex mixtures. Therefore, an orthogonal protection strategy—typically employing an acid-labile tert-butoxycarbonyl (Boc) group at N2 and a hydrogenolysis-labile benzyl (Bn) group at N6—is an absolute requirement for clean synthesis .
Orthogonal Workflow Visualization
The following diagram illustrates the divergent synthetic pathways enabled by the master scaffold, 2-Boc-6-Bn-2,6-diazaspiro[3.4]octane.
Caption: Orthogonal deprotection and functionalization workflow for 2,6-diazaspiro[3.4]octane.
Experimental Protocols: A Self-Validating Approach
The synthesis of orthogonally protected 2,6-diazaspiro[3.4]octane analogues provides a robust foundation for the following protocols . Every step below is designed as a self-validating system to ensure high-fidelity execution.
Activation: Add trifluoroacetic acid (TFA, 10.0 eq) dropwise at 0 °C.
Propagation: Warm to room temperature (25 °C) and stir for 2 hours.
Mechanistic Rationale: The strongly acidic TFA protonates the Boc carbamate, leading to the elimination of isobutylene gas and CO₂. This gaseous evolution drives the reaction forward. The N6-benzyl group, lacking acid-labile heteroatom linkages, remains completely intact.
Analytical Validation: Monitor by LC-MS. The reaction is complete when the starting material peak disappears and a new peak at [M+H]⁺ = 203.1 Da (corresponding to the free N2 amine) dominates.
Workup: Concentrate under reduced pressure. Co-evaporate with toluene (3 x 10 mL) to remove residual TFA. The resulting TFA salt is used directly.
Step 2: Amidation
Reaction: Suspend the crude TFA salt in anhydrous N,N-dimethylformamide (DMF, 15 mL). Add N,N-diisopropylethylamine (DIPEA, 4.0 eq) to neutralize the salt and free-base the N2 amine.
Coupling: In a separate flask, activate the desired carboxylic acid (1.1 eq) with HATU (1.2 eq) in DMF (5 mL) for 15 minutes.
Addition: Transfer the activated acid solution to the amine mixture. Stir for 4 hours at room temperature.
Mechanistic Rationale: HATU forms a highly reactive O-At ester intermediate. Despite the inherently lower nucleophilicity of the N2 azetidine nitrogen, this highly activated electrophile ensures complete conversion.
Analytical Validation: TLC (10% MeOH in DCM, Ninhydrin stain). The secondary amine intermediate (Ninhydrin positive, pink/purple) will disappear, replaced by the UV-active amide product.
Catalysis: Carefully add 10% Pd/C (10% w/w) under an argon atmosphere.
Propagation: Evacuate the flask and backfill with H₂ gas (balloon, 1 atm). Stir vigorously at room temperature for 12 hours.
Mechanistic Rationale: Palladium catalyzes the selective hydrogenolysis of the benzylic C–N bond. The Boc group is completely stable to these reductive conditions.
Analytical Validation: ¹H NMR of an aliquot. Complete disappearance of the multiplet at 7.20–7.35 ppm (aromatic protons) and the singlet at ~3.6 ppm (benzylic CH₂) confirms full deprotection.
Step 2: SNAr Reaction
Reaction: Dissolve the N6-free amine (1.0 eq) and a heteroaryl chloride (e.g., 2-chloropyrimidine, 1.2 eq) in anhydrous DMF (10 mL).
Base: Add anhydrous K₂CO₃ (3.0 eq).
Propagation: Heat the mixture to 80 °C for 8 hours.
Mechanistic Rationale: The high nucleophilicity of the N6 pyrrolidine nitrogen allows it to readily attack the electron-deficient heteroaromatic ring. K₂CO₃ acts as an acid scavenger to prevent protonation of the nucleophile.
Analytical Validation: LC-MS will show the product mass with a characteristic isotopic pattern indicating the successful displacement of the chlorine atom.
Quantitative Data & Biological Applications
The differential reactivity of the two nitrogen centers is summarized in Table 1 . Understanding these parameters is critical for predicting reaction outcomes during library synthesis.
Table 1: Reactivity and Physicochemical Profile of Nitrogen Centers
Property / Metric
N2 Center (Azetidine)
N6 Center (Pyrrolidine)
Ring Size
4-membered
5-membered
Estimated pKa (Conjugate Acid)
~10.4
~11.3
Nucleophilicity
Moderate (High s-character)
High (Standard sp³ character)
Optimal Deprotection
TFA or HCl (for Boc)
H₂, Pd/C (for Benzyl)
Typical Amidation Yield (HATU)
75 - 85%
85 - 95%
Typical SNAr Yield (80 °C)
40 - 60% (Requires forcing conditions)
80 - 95%
Recent explorations of the 2,6-diazaspiro[3.4]octane periphery have yielded highly potent antitubercular leads. As shown in Table 2 , functionalizing the N2 position with a 5-nitrofuroyl group generates compounds with exceptional minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis.
Table 2: Antitubercular Activity of N2-Functionalized Derivatives
(Data adapted from recent periphery exploration studies against M. tuberculosis H37Rv )
Compound Modification (N2 Position)
N6 Substituent
MIC (µg/mL) against M. tuberculosis
5-nitrofuroyl
Isobutylcarbamoyl
0.016
5-nitrofuroyl
Cyclopropylmethyl
0.031
5-nitrofuroyl
Benzyl
0.125
Unsubstituted (Free Amine)
Benzyl
>10.0 (Inactive)
Mechanism of Action: Prodrug Activation
The highly active nitrofuran derivatives synthesized via Protocol A act as prodrugs. They require bioreduction by specific mycobacterial enzymes (such as the deazaflavin-dependent nitroreductase, Ddn) to generate reactive electrophilic species that covalently modify bacterial DNA and proteins, ultimately leading to cell death.
Caption: Mechanism of action for 2,6-diazaspiro[3.4]octane nitrofuran antitubercular prodrugs.
References
Title: Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead
Source: Molecules, 2023, 28(6), 2529.
URL: [Link]
Title: Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry
Source: Synlett, 2015, 26(13), 1815-1818.
URL: [Link]
Application
Application Notes & Protocols: A Guide to the Synthesis of Diazaspiro Sulfonamide Intermediates
For Researchers, Scientists, and Drug Development Professionals Abstract Diazaspirocycles have emerged as privileged scaffolds in modern medicinal chemistry, prized for their rigid, three-dimensional architecture which c...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diazaspirocycles have emerged as privileged scaffolds in modern medicinal chemistry, prized for their rigid, three-dimensional architecture which can lead to enhanced target binding and improved pharmacokinetic properties compared to traditional flat, aromatic compounds.[1][2][3] When combined with the sulfonamide functional group, a cornerstone moiety in a vast array of therapeutic agents, the resulting diazaspiro sulfonamides represent a promising class of molecules for drug discovery campaigns.[4][5][6][7][8] This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for the preparation of diazaspiro sulfonamide intermediates, offering field-proven insights into experimental design, execution, and troubleshooting.
The Strategic Advantage of Diazaspiro Sulfonamides in Drug Design
The pursuit of novel chemical matter with superior drug-like properties is a central theme in pharmaceutical research.[1] Diazaspirocycles, bicyclic heterocyclic compounds featuring a single shared carbon atom between two rings, offer a distinct advantage by introducing a well-defined three-dimensional geometry into molecular design.[1][2] This structural rigidity can pre-organize pharmacophoric elements for optimal interaction with biological targets, potentially leading to increased potency and selectivity.
The sulfonamide functional group is a well-established pharmacophore known for its ability to act as a hydrogen bond donor and acceptor, contributing to its prevalence in drugs with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][9] The synthesis of diazaspiro sulfonamides, therefore, represents a logical and powerful strategy for creating novel drug candidates that combine the structural benefits of a spirocyclic core with the proven pharmacological utility of the sulfonamide group.[6][7]
Core Synthetic Strategy: A Modular Approach
The preparation of diazaspiro sulfonamide intermediates is typically achieved through a modular, multi-step sequence. This approach allows for the systematic introduction of diversity and the fine-tuning of molecular properties. The overall workflow involves the synthesis or acquisition of a diazaspirocyclic core, selective protection of one of the amine functionalities, sulfonylation of the remaining free amine, and an optional final deprotection step.
Figure 1. General workflow for the preparation of diazaspiro sulfonamide intermediates.
The Diazaspirocyclic Core and Protecting Group Strategy
The synthesis begins with a suitable diazaspirocyclic diamine, such as 2,6-diazaspiro[3.3]heptane or 2,7-diazaspiro[3.5]nonane.[8][10][11] These scaffolds can be synthesized via various published methods or are commercially available. Since these molecules possess two secondary amine groups of similar reactivity, a protecting group strategy is essential for selective mono-functionalization.
The tert-butyloxycarbonyl (Boc) group is the most common choice for this purpose due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[12] The reaction of the diamine with a sub-stoichiometric amount of di-tert-butyl dicarbonate ((Boc)₂O) typically yields the desired mono-protected intermediate, which can be separated from the di-protected and unreacted starting material by standard chromatographic techniques.
The Key Transformation: N-Sulfonylation
The central step in the synthesis is the formation of the sulfonamide bond. This is most commonly achieved by reacting the mono-protected diazaspirocycle with a sulfonyl chloride (R-SO₂Cl) in the presence of a base.[4][9]
Mechanism and Rationale: The reaction proceeds via a nucleophilic attack of the secondary amine on the electrophilic sulfur atom of the sulfonyl chloride.[4][13] A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the starting amine, which would render it non-nucleophilic.
Figure 2. Simplified mechanism of N-sulfonylation.
Choice of Reagents and Conditions:
Sulfonyl Chloride: A wide variety of sulfonyl chlorides can be used, allowing for the introduction of diverse aryl and alkyl substituents (R-group). Common examples include methanesulfonyl chloride, p-toluenesulfonyl chloride, and various substituted benzenesulfonyl chlorides.
Base: Tertiary amines such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are frequently used. Inorganic bases like potassium carbonate can also be employed, particularly in biphasic systems. The choice of base can influence reaction rate and side-product formation.
Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are standard choices to ensure all reagents remain in solution and do not react with the solvent.[9]
Temperature: The reaction is typically initiated at a low temperature (e.g., 0 °C) to control the exothermic nature of the reaction and minimize potential side reactions, followed by warming to room temperature to ensure completion.[4]
Detailed Experimental Protocols
Protocol 1: General Procedure for N-Sulfonylation of a Mono-Boc-Protected Diazaspirocycle
This protocol describes a general method for the synthesis of a Boc-protected diazaspiro sulfonamide.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Procedure:
Reaction Setup: Dissolve the mono-Boc-protected diazaspirocycle (1.0 eq.) and the base (e.g., TEA, 1.5 eq.) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon).
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
Reagent Addition: Slowly add the sulfonyl chloride (1.1 eq.), either neat or dissolved in a small amount of anhydrous DCM, to the cooled solution dropwise over 15-30 minutes. Maintaining a low temperature during addition is critical to control the reaction rate.[4]
Reaction Progression: After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for an additional 2-16 hours.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
Workup:
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.[4] This removes excess acid and the hydrochloride salt of the base.
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-Boc-diazaspiro sulfonamide.
Protocol 2: General Procedure for N-Boc Deprotection
This protocol describes the removal of the Boc protecting group to yield the final intermediate with a free secondary amine.
Reaction Setup: Dissolve the N-Boc-diazaspiro sulfonamide (1.0 eq.) in DCM (typically a 20-50% v/v mixture of TFA in DCM).
Reaction: Stir the solution at room temperature for 1-4 hours. The deprotection is often accompanied by the evolution of CO₂ and isobutylene gas.[14]
Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
Workup:
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
Re-dissolve the residue in a minimal amount of DCM and add saturated aqueous NaHCO₃ solution carefully until the gas evolution ceases and the pH is basic.
Extract the aqueous layer multiple times with DCM.
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected product. Further purification may be performed if necessary.
Data Summary and Troubleshooting
Effective synthesis relies on careful control of reaction parameters. The following tables provide a summary of typical conditions and troubleshooting advice.
Table 1: Summary of N-Sulfonylation Reaction Conditions
Parameter
Typical Reagents/Conditions
Rationale/Comments
Substrate
Mono-Boc-protected diazaspirocycle
Selective functionalization of one nitrogen atom.
Sulfonylating Agent
R-SO₂Cl (e.g., MsCl, TsCl)
The 'R' group determines the final substituent.
Base
TEA, DIPEA, Pyridine
Neutralizes HCl byproduct.[9] Excess is used to drive the reaction.
Table 2: Troubleshooting Guide for N-Sulfonylation
Problem
Potential Cause(s)
Suggested Solution(s)
Low or No Yield
1. Inactive amine (low nucleophilicity). 2. Moisture in the reaction.[4]
1. Use a more reactive sulfonylating agent or a stronger, non-nucleophilic base. 2. Ensure all glassware is oven-dried and use anhydrous solvents/reagents.
Formation of Side Products
1. Reaction temperature too high.[4] 2. Di-sulfonylation of primary amines (if applicable).
1. Maintain low temperature (0 °C) during the addition of the sulfonyl chloride. 2. Use a stoichiometric amount (1.0-1.1 eq.) of the sulfonylating agent.
Difficult Purification
Excess base or base-HCl salt co-eluting with the product.
Ensure the aqueous workup is thorough to remove all salts before chromatography.[4] A brine wash is critical.
Characterization of Intermediates
Confirmation of the structure and purity of the synthesized diazaspiro sulfonamide intermediates is crucial. A combination of spectroscopic techniques is employed for this purpose.
NMR Spectroscopy:
¹H NMR: Provides information on the proton environment. Look for the characteristic signals of the spirocyclic core, the aromatic or alkyl protons of the sulfonyl group, and the disappearance of the N-H proton of the starting amine.[15][16] The protons of the Boc group appear as a singlet around 1.4-1.5 ppm.
¹³C NMR: Confirms the carbon framework of the molecule.[15][17]
Mass Spectrometry (MS): Used to determine the molecular weight of the product, confirming the successful incorporation of the sulfonyl group.[15]
Infrared Spectroscopy (FT-IR): Useful for identifying key functional groups. Characteristic strong stretching vibrations for the S=O bonds of the sulfonamide group are typically observed in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1180-1160 cm⁻¹ (symmetric).[15]
Conclusion
The synthesis of diazaspiro sulfonamide intermediates is a robust and highly modular process, enabling access to a rich chemical space for drug discovery. By employing a strategic use of protecting groups and well-established sulfonylation chemistry, researchers can efficiently generate diverse libraries of these valuable compounds. The protocols and insights provided in this guide offer a solid foundation for the successful preparation and characterization of these important building blocks for the development of next-generation therapeutics.
References
BenchChem. (2025). Application Notes: Protocol for N-sulfonylation using Methanesulfonyl Chloride. Benchchem.com.
Lakrout, S., K'tir, H., Amira, A., Berredjem, M., & Aouf, N.-E. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances.
Chepiga, K. M., et al. (2018). Direct Copper-Catalyzed Three-Component Synthesis of Sulfonamides. Journal of the American Chemical Society.
Gentry, P. R., et al. (2024). Computer-Aided Design and Biological Evaluation of Diazaspirocyclic D4R Antagonists. ACS Chemical Neuroscience.
Hamza, D., et al. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett.
Kalliokoski, T., et al. (2020). Discovery of sulfonamides and 9-oxo-2,8-diazaspiro[10][10]undecane-2-carboxamides as human kynurenine aminotransferase 2 (KAT2) inhibitors. Bioorganic & Medicinal Chemistry Letters.
BenchChem. (2025).
Kovacs, E. R., & Kiprof, P. (2002). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry.
Molvi, K. I., & Haque, N. (2012). Synthesis of spiro compounds as medicinal agents; new opportunities for drug design and discovery. Part I: A review. ChemInform.
Darsaraee, M., et al. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Helvetica Chimica Acta.
Organic Chemistry Portal. (n.d.).
Request PDF. (2025). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions.
Das, P., & Chimni, S. S. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface.
Wang, Y., et al. (2015). Design, synthesis and pharmacological evaluation of novel N-(2-(1, 1-dimethyl-5, 7-dioxo-4, 6-diazaspiro[2.4]heptan-6-yl)ethyl) sulfonamide derivatives as potential anticonvulsant agents. European Journal of Medicinal Chemistry.
Gentry, P. R., et al. (2024). Computer-Aided Design and Biological Evaluation of Diazaspirocyclic D4R Antagonists.
ResearchGate. (2025). Synthetic Routes to Approved Drugs Containing a Spirocycle.
Royal Society of Chemistry. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Rsc.org.
Zinelaabidine, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated.
Britton, J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH.
Zinelaabidine, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions.
Kumar, A., et al. (2021). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
Zinelaabidine, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Semantic Scholar.
Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry.
Application Note: Peptide Coupling with 2-(Butane-1-sulfonyl)-2,6-diazaspiro[3.4]octane
Subtitle: Overcoming Steric Hindrance in Spirocyclic Secondary Amines for Advanced Drug Development Introduction & Structural Context The1 has emerged as a highly privileged structural motif in modern medicinal chemistry...
Author: BenchChem Technical Support Team. Date: March 2026
Subtitle: Overcoming Steric Hindrance in Spirocyclic Secondary Amines for Advanced Drug Development
Introduction & Structural Context
The1 has emerged as a highly privileged structural motif in modern medicinal chemistry[1]. Frequently deployed as a rigidified, metabolically stable surrogate for piperazine or morpholine, this spirocyclic diamine allows for the precise spatial vectoring of pharmacophores. When derivatized at the 2-position with a butane-1-sulfonyl group, the resulting 2-(butane-1-sulfonyl)-2,6-diazaspiro[3.4]octane intermediate possesses enhanced lipophilicity and a distinct conformational bias.
However, functionalizing the remaining secondary amine at the 6-position via peptide coupling presents a formidable synthetic challenge. The spiro-fused ring system imposes significant steric bulk around the nucleophilic nitrogen, rendering standard coupling reagents highly inefficient. This application note details field-proven, self-validating methodologies leveraging advanced uronium-type coupling reagents to overcome these steric barriers.
Successful acylation of the hindered 6-position nitrogen requires highly reactive active esters to overcome the activation energy barrier associated with the spirocyclic bulk. As an Application Scientist, it is critical to understand why certain reagents fail and others succeed:
The Limitation of HOBt/EDC: Traditional benzotriazole-based reagents generate OBt active esters that lack the electrophilicity required for hindered secondary amines. Attempting to couple the 2,6-diazaspiro[3.4]octane scaffold with EDC/HOBt typically results in prolonged reaction times (>24 hours) and elevated epimerization of the chiral carboxylic acid partner.
The HOAt/HATU Neighboring Group Effect:2 utilizes a 7-azabenzotriazole (HOAt) leaving group[2]. The strategically placed nitrogen atom at the 7-position acts as a hydrogen-bond acceptor, pre-organizing the incoming secondary amine of the diazaspiro[3.4]octane and stabilizing the transition state. This neighboring group participation significantly accelerates the coupling rate.
The COMU/Oxyma Superiority:3 is a third-generation uronium salt based on Oxyma Pure[3]. It matches or exceeds the coupling efficiency of HATU while offering a safer toxicity profile (non-explosive)[4]. Mechanistically, COMU benefits from a morpholino skeleton that enhances solubility. Crucially,5, providing a distinct purification advantage when isolating the highly lipophilic butane-1-sulfonyl spirocyclic product[5].
Quantitative Data Summary
Table 1: Comparative Efficacy of Coupling Reagents for Spirocyclic Secondary Amines
Coupling Reagent
Active Leaving Group
Base
Reaction Time (h)
Yield (%)
Epimerization Level
Byproduct Removal
EDC/HOBt
OBt
DIPEA
24 - 48
35 - 45
Moderate
Aqueous wash
HATU
OAt
DIPEA
12 - 16
75 - 85
Low
Column chromatography
COMU
Oxyma
DIPEA
4 - 8
85 - 95
Very Low
Aqueous wash (Water-soluble)
Reaction Workflow Visualization
Workflow of sterically hindered peptide coupling using 2,6-diazaspiro[3.4]octane.
Experimental Protocols
Protocol A: High-Efficiency Coupling using COMU (Recommended)
This protocol leverages COMU for its superior reaction kinetics and green-chemistry profile, allowing for rapid visual monitoring of the reaction progress.
Pre-activation: Dissolve the carboxylic acid (1.0 equiv) and COMU (1.05 equiv) in anhydrous DMF (0.1 M concentration) under an inert atmosphere (N2 or Ar).
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv) dropwise at 0 °C.
Causality: The low temperature prevents premature epimerization of the activated carboxylic acid.
Self-Validation Checkpoint: The solution will immediately turn yellow/orange, confirming the generation of the Oxyma anion and successful active ester formation.
Amine Addition: Stir for 5 minutes to ensure complete pre-activation, then add 2-(butane-1-sulfonyl)-2,6-diazaspiro[3.4]octane (1.1 equiv) as a concentrated solution in DMF.
Coupling: Allow the reaction to warm to room temperature and stir for 4–8 hours.
Self-Validation Checkpoint: Monitor the reaction via LC-MS. The yellow color of the reaction will noticeably fade as the Oxyma anion is consumed and protonated during the coupling cycle.
Workup: Quench the reaction with saturated aqueous NaHCO3 and extract with EtOAc. The water-soluble morpholino byproducts of COMU will partition completely into the aqueous layer, streamlining the isolation of the lipophilic spirocyclic product.
Protocol B: Classical Coupling using HATU/DIPEA
Use this protocol if COMU is unavailable or if specific solubility issues arise with the carboxylic acid partner.
Preparation: Dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous NMP.
Causality: NMP is preferred over DMF for highly hindered couplings due to its superior ability to stabilize polar transition states and disrupt intermolecular hydrogen bonding.
Activation: Add DIPEA (2.5 equiv) and stir for 10 minutes at room temperature.
Coupling: Add the spirocyclic amine (1.2 equiv). Heat the reaction slightly to 40 °C if steric hindrance is extreme (e.g., coupling to an α,α-disubstituted amino acid).
Self-Validation Checkpoint: If LC-MS shows a stalled reaction with an intact OAt-active ester mass, it indicates insufficient basicity to deprotonate the hindered amine. Add an additional 0.5 equiv of DIPEA to drive the reaction forward.
Purification: Dilute with water, extract with DCM, and purify via silica gel column chromatography to remove the HOAt byproduct.
References
Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead
Source: MDPI
URL:[Link]
Design, Synthesis and Evaluation of 2,5-Diketopiperazines as Inhibitors of the MDM2-p53 Interaction
Source: PMC / National Institutes of Health
URL:[Link]
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey
Source: ACS Publications
URL:[Link]
regioselectivity issues in 2,6-diazaspiro[3.4]octane sulfonylation
To: User Support Center From: Senior Application Scientist, Chemical Biology Division Subject: Technical Guide: Regioselectivity in 2,6-Diazaspiro[3.4]octane Sulfonylation Technical Overview The 2,6-diazaspiro[3.4]octane...
Author: BenchChem Technical Support Team. Date: March 2026
To: User Support Center
From: Senior Application Scientist, Chemical Biology Division
Subject: Technical Guide: Regioselectivity in 2,6-Diazaspiro[3.4]octane Sulfonylation
Technical Overview
The 2,6-diazaspiro[3.4]octane core is a privileged spirocyclic scaffold in drug discovery, valued for its ability to orient substituents in defined vectors while maintaining high
character. However, its dual-amine nature presents a critical regioselectivity challenge.
The Central Dogma of Reactivity:
In the absence of protecting groups, N6 (pyrrolidine) is significantly more nucleophilic than N2 (azetidine).
This difference arises from electronic hybridization effects. The high ring strain of the azetidine ring (~25 kcal/mol) forces the nitrogen lone pair into an orbital with higher s-character to minimize strain, thereby lowering its energy and nucleophilicity compared to the sp³-like lone pair of the pyrrolidine. Consequently, electrophiles (like sulfonyl chlorides) will preferentially attack N6 .
Diagnostic & Troubleshooting (FAQs)
Q1: I reacted the free diamine with 1 equivalent of sulfonyl chloride and obtained a mixture. Why?
A: While N6 is more nucleophilic, the reactivity difference is not infinite. At room temperature or with excess base, the reaction kinetics can allow "overshoot," leading to bis-sulfonylation or minor N2-sulfonylation.
Correction: To target N6 selectively using the free diamine, you must use low temperature (-78 °C to 0 °C) and strictly stoichiometric addition of the electrophile. However, the most robust method is to use a mono-protected scaffold (see Protocol A).
Q2: I need to sulfonylate the azetidine (N2) nitrogen. How do I do this?
A: You cannot directly sulfonylate N2 in the presence of free N6. You must use an "Inverse Protection Strategy."
Protect N6 (or buy N6-protected material, though less common).
Sulfonylate N2.
Deprotect N6.
Note: If you start with free diamine and add 1 eq. of Boc₂O, it will preferentially protect N6. You can use this to your advantage to generate the N6-Boc intermediate in situ.
Q3: How do I distinguish between the N2-sulfonyl and N6-sulfonyl isomers by NMR?
A: Look at the methylene protons adjacent to the nitrogens:
N2-Sulfonyl: The azetidine
protons (positions 1 and 3) typically appear as singlets or tight doublets around 3.8–4.2 ppm due to the deshielding sulfonyl group and ring strain.
N6-Sulfonyl: The pyrrolidine
protons (positions 5 and 7) often appear as multiplets or triplets further upfield, typically 3.2–3.5 ppm , but the key diagnostic is often the symmetry and splitting pattern of the azetidine ring, which remains distinct if unsubstituted.
Experimental Protocols
Protocol A: Selective Sulfonylation of N6 (Pyrrolidine)
Target Audience: Users starting with commercially available 2-Boc-2,6-diazaspiro[3.4]octane.
(Optional) N6 Deprotection: Treat with HCl/Dioxane or TFA/DCM to liberate N6.
Mechanistic Visualization
The following diagram illustrates the competing pathways and the "Inverse Protection" logic required for N2 functionalization.
Caption: Reaction pathways for 2,6-diazaspiro[3.4]octane. Green nodes indicate desired stable intermediates/products. The thickness of arrows in the top pathway represents relative reaction rates.
References
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 2,6-Diazaspiro[3.4]octanes. Journal of Organic Chemistry. Link
Grounding: Establishes the synthesis and structural properties of the scaffold, highlighting the N-Boc protection str
Wuitschik, G., et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry. Angewandte Chemie International Edition. Link
Grounding: Discusses the basicity and physicochemical properties of spirocycles, confirming the lower nucleophilicity of azetidine vs pyrrolidine.
MDPI Molecules. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Link
Grounding: Provides experimental validation of N6 functionalization (e.g., with MsCl)
BenchChem Technical Library. (2025). A Comparative Analysis of Azetidine, Pyrrolidine, and Piperidine Sulfonylamides. Link
Grounding: Comparative pKa and reactivity data for satur
Technical Support Center: Purification of Polar Spirocyclic Sulfonamides
Subject: Troubleshooting & Method Development for Polar Spirocyclic Sulfonamides Document ID: TSS-PSS-2026 Audience: Medicinal Chemists, Purification Scientists, Process Development Engineers Introduction: The "Polar Spi...
Author: BenchChem Technical Support Team. Date: March 2026
Subject: Troubleshooting & Method Development for Polar Spirocyclic Sulfonamides
Document ID: TSS-PSS-2026
Audience: Medicinal Chemists, Purification Scientists, Process Development Engineers
Introduction: The "Polar Spiro" Challenge
Polar spirocyclic sulfonamides represent a unique purification challenge at the intersection of three chemical properties:
High Polarity (Low LogP): They often elute in the void volume on standard C18 columns.
3D Rigidity (Spiro-fusion): Unlike flat aromatics, these molecules possess distinct 3D vectors (high
), often leading to closely eluting diastereomers that require steric selectivity rather than just hydrophobic discrimination.
Amphoteric/Acidic Nature: The sulfonamide moiety (
) typically has a pKa 10, making it susceptible to ionization and peak tailing due to interactions with residual silanols.
This guide provides self-validating workflows to address these specific issues.
Module 1: Reverse Phase HPLC (The Retention Problem)
Q: My compound elutes in the void volume (k' < 1) on a standard C18 column. How do I increase retention?
A: Switch to an Aqueous-Stable (C18-Aq) or Pentafluorophenyl (PFP) stationary phase.
The Mechanism:
Standard C18 chains undergo "hydrophobic collapse" (dewetting) in highly aqueous mobile phases (>95% water), which are necessary to retain polar compounds. This results in a loss of surface area and retention.
C18-Aq Columns: Contain polar-embedded groups or proprietary bonding technologies that prevent phase collapse, allowing 100% aqueous conditions.
PFP Columns: Offer orthogonal selectivity via
interactions and dipole-dipole interactions, which are highly effective for rigid spirocyclic systems containing electronegative atoms (F, N, O).
Protocol: The "Polar Retention" Screen
Column: C18-Aq or PFP (e.g., Waters T3, Phenomenex Luna Omega Polar C18).
Mobile Phase A: Water + 0.1% Formic Acid (Maintain pH ~2.7 to keep sulfonamide neutral).
Mobile Phase B: Acetonitrile (ACN).
Gradient: Hold 0% B for 2 minutes, then 0-30% B over 10 minutes.
Validation: Calculate Capacity Factor (
). Target .
(Where is retention time and is void time).
Q: I see severe peak tailing. Is this a column failure?
A: Likely not.[1] It is usually a "Silanol Effect" or pH mismatch.
The Fix:
Sulfonamides can act as hydrogen bond donors/acceptors. Tailing occurs when the analyte interacts with acidic residual silanols on the silica surface.
Increase Buffer Strength: Switch from 0.1% Formic Acid to 10-20 mM Ammonium Formate (pH 3.0) . The ammonium ions compete for silanol sites, "blocking" them from the analyte.
Check pH: Ensure pH < pKa of the sulfonamide (typically pKa ~10). If pH is basic, the sulfonamide deprotonates (
), becoming highly polar and repelling from the C18 stationary phase, causing early elution and tailing.
Module 2: Supercritical Fluid Chromatography (The Stereochemistry Problem)
Q: I cannot separate the diastereomers of my spirocycle on HPLC. Why?
A: HPLC relies heavily on hydrophobicity. SFC (Supercritical Fluid Chromatography) is superior for separating stereoisomers of rigid 3D scaffolds.
The Mechanism:
Spirocyclic compounds often have identical LogP values (hydrophobicity) but different 3D shapes. SFC uses supercritical
, which has high diffusivity and low viscosity. The separation mechanism in SFC is driven by hydrogen bonding and dipole interactions, which are far more sensitive to the spatial orientation of the sulfonamide group on the spiro-ring than RPLC.
Protocol: Achiral SFC Screening for Diastereomers
Stationary Phases: 2-Ethylpyridine (2-EP) is the "Gold Standard" for basic/polar spirocycles. Diol and Amino columns are secondary choices.
Co-Solvent: Methanol (strong H-bond donor).
Additive: 0.1% Ammonium Hydroxide or Diethylamine (DEA). Note: Basic additives suppress ionization of the sulfonamide and improve peak shape on 2-EP columns.
Visualization: Method Selection Decision Tree
Caption: Decision matrix for selecting between RP-HPLC, HILIC, and SFC based on polarity and stereochemical complexity.
Module 3: Solubility & Loading (The "Crash Out" Problem)
Q: My sample precipitates at the head of the column when I inject.
A: This is a "Solvent Strength Mismatch."
The Issue:
Polar spirocycles are often soluble in DMSO or Methanol but insoluble in water. If you inject a large volume of DMSO into a high-aqueous mobile phase (required for retention), the compound precipitates instantaneously upon mixing (the "crash out").
Troubleshooting Protocol:
Sandwich Injection: Program the autosampler to aspirate a plug of weak solvent (water/mobile phase A) before and after the sample plug.
Dilution: Dilute the sample with water/buffer as much as possible before injection. A 50:50 Water:DMSO mix is safer than 100% DMSO.
At-Column Dilution (ACD): For prep HPLC, use a system that pumps a strong aqueous stream into the sample flow path before it hits the column head.
Data Summary: Recommended Conditions
Parameter
Reverse Phase (RP)
SFC (Supercritical Fluid)
HILIC
Primary Column
C18-Aq (e.g., Waters T3)
2-Ethylpyridine (2-EP)
Amide / ZIC-HILIC
Alternative Column
PFP (Pentafluorophenyl)
Diol / Amino
Bare Silica
Mobile Phase A
Water + 10mM NH4 Formate
CO2
95% ACN + 10mM NH4OAc
Mobile Phase B
Acetonitrile
Methanol
Water + 10mM NH4OAc
pH Modifier
Acidic (pH 2-3)
Basic (0.1% DEA/TEA)
Neutral/Slightly Acidic
Key Advantage
Robust, general purpose
Isomer resolution, speed
Retention of ultra-polars
References
BenchChem. (2025).[2] Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography. Retrieved from 2[2]
University of Southampton. (2012). Supercritical Fluid Chromatography (SFC) - Stationary Phases and Applications.[3][4] Retrieved from 4
Zhang, X., et al. (2025). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Agilent Technologies Application Note.[5] Retrieved from 5
Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry.[2][6][7][8][9][10] Retrieved from 11
Liang, H., & Ciufolini, M. A. (2010).[12] Oxidative spirocyclization of phenolic sulfonamides: scope and applications. Chemistry - A European Journal. Retrieved from 12
Technical Support Center: Strategies for Selective Mono-Sulfonylation of 2,6-Diazaspiro[3.4]octane
The 2,6-diazaspiro[3.4]octane scaffold is a valuable building block in modern medicinal chemistry, recognized for its sp³-rich, rigid structure that provides a unique three-dimensional vector for molecular exploration.[1...
Author: BenchChem Technical Support Team. Date: March 2026
The 2,6-diazaspiro[3.4]octane scaffold is a valuable building block in modern medicinal chemistry, recognized for its sp³-rich, rigid structure that provides a unique three-dimensional vector for molecular exploration.[1][2] Its derivatives have shown a wide range of biological activities.[1] However, the presence of two secondary amine nitrogens with different chemical environments presents a significant challenge for selective functionalization. A common problem encountered by researchers is the formation of bis-sulfonylated products, which can be difficult to separate and represents a loss of valuable starting material.
This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you prevent bis-sulfonylation and achieve high yields of the desired mono-sulfonylated product.
Understanding the Core Chemistry: N2 vs. N6
The key to controlling the selectivity of this reaction lies in understanding the electronic and steric differences between the two nitrogen atoms:
N2 (Azetidine Ring): This nitrogen is part of a strained four-membered ring. The increased s-character of the nitrogen lone pair orbital, due to ring strain, makes it less basic and less nucleophilic compared to N6.[3][4]
N6 (Pyrrolidine Ring): This nitrogen is part of a less-strained five-membered ring. It is more basic and, therefore, more nucleophilic, making it the kinetically favored site for electrophilic attack under standard conditions.
Therefore, selective mono-sulfonylation at the N6 position is the most probable outcome when using a limited amount of sulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant amounts of the bis-sulfonylated product, even when using only one equivalent of sulfonyl chloride. What's going wrong?
A: This is a common issue that typically arises from problems with reaction kinetics and local concentration. Even with a 1:1 stoichiometry, if the sulfonyl chloride is added too quickly, localized areas of high concentration can lead to the rapid formation of the mono-sulfonylated product, which then competes with the starting material for the remaining electrophile. The use of a strong, non-nucleophilic base can also deprotonate both nitrogens, increasing the likelihood of a second addition.
Q2: Which nitrogen, N2 or N6, is more reactive towards sulfonylation?
A: The N6 nitrogen within the pyrrolidine ring is significantly more nucleophilic and less sterically hindered than the N2 nitrogen in the azetidine ring. Therefore, N6 is the kinetically favored site of reaction. Most selective mono-functionalizations will occur at this position.
Q3: Is it possible to selectively sulfonylate the N2 position?
A: Direct selective sulfonylation of the N2 position is extremely challenging due to its lower nucleophilicity. The most reliable method to achieve N2-sulfonylation is to use an orthogonal protection strategy. This involves first protecting the more reactive N6 nitrogen (e.g., with a benzyl group), followed by sulfonylation of the N2 nitrogen, and subsequent deprotection of N6.
In-Depth Troubleshooting Guide for Bis-Sulfonylation
If you are struggling with the formation of the undesired bis-sulfonylated product, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for preventing bis-sulfonylation.
Solution 1: Control Stoichiometry and Addition Rate
The most critical factors are precise control over the amount of the electrophile and its rate of introduction.
Recommendation: Use no more than 1.0 to 1.05 equivalents of the sulfonyl chloride. For optimal control, prepare a dilute solution of the sulfonyl chloride in the reaction solvent and add it dropwise via a syringe pump over a period of 30-60 minutes to the cooled reaction mixture. This maintains a low concentration of the electrophile, favoring reaction at the more nucleophilic N6 site of the starting material over the less reactive mono-adduct.
Solution 2: Optimize Reaction Temperature
Lowering the reaction temperature can significantly enhance selectivity by slowing down the reaction rates.
Recommendation: Cool the solution of 2,6-diazaspiro[3.4]octane and base to 0 °C or even -20 °C before beginning the slow addition of the sulfonyl chloride.[5] Maintain this temperature throughout the addition and for at least one hour afterward before allowing the reaction to slowly warm to room temperature.
Solution 3: Judicious Choice of Base and Solvent
The choice of base is crucial for ensuring that only the more basic N6 is deprotonated or that the free amine is available for reaction.
Base
Solvent
Rationale & Comments
DIPEA
DCM, THF
(Recommended) Bulky, non-nucleophilic. Scavenges HCl without significantly increasing the nucleophilicity of the N2 amine.
Triethylamine (TEA)
DCM, THF
Less sterically hindered than DIPEA. Can lead to higher rates of bis-sulfonylation if not used carefully with slow addition.[5]
Pyridine
DCM
Can act as a nucleophilic catalyst, potentially complicating the reaction. Generally not recommended unless specified.
Aqueous Base (e.g., NaHCO₃)
Biphasic (e.g., DCM/water)
Schotten-Baumann conditions. Can be effective but may suffer from slower reaction rates and hydrolysis of the sulfonyl chloride.
Solution 4: The Orthogonal Protection Strategy (Most Robust Method)
For substrates where selectivity remains poor or for when N2-sulfonylation is desired, a protection/deprotection sequence is the most reliable approach. The tert-butyloxycarbonyl (Boc) group is an excellent choice for protecting one of the nitrogens.
Caption: Workflow for selective N2-sulfonylation via protection.
This protocol is optimized to favor the formation of the N6-sulfonylated product.
Preparation: To a solution of 2,6-diazaspiro[3.4]octane (1.0 eq.) in anhydrous dichloromethane (DCM, 0.1 M) in a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add diisopropylethylamine (DIPEA, 1.5 eq.).
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
Slow Addition: Prepare a separate solution of the desired sulfonyl chloride (1.05 eq.) in anhydrous DCM. Using a syringe pump, add this solution dropwise to the cooled reaction mixture over 60 minutes.
Reaction: Stir the reaction at 0 °C for an additional 2 hours after the addition is complete.
Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of starting material and the formation of the mono-adduct.
Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product via flash column chromatography on silica gel to isolate the desired mono-sulfonylated product.
By carefully controlling stoichiometry, addition rate, and temperature, and by selecting the appropriate base, researchers can consistently and selectively achieve mono-sulfonylation of the 2,6-diazaspiro[3.4]octane core, avoiding the problematic formation of bis-sulfonylated byproducts.
References
Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules. 2023. [Link]
Facile synthesis of 2-azaspiro[3.4]octane. Royal Society of Chemistry. [Link]
Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate. [Link]
Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. PubMed. [Link]
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. [Link]
Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate. [Link]
Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. National Center for Biotechnology Information. [Link]
Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)–H and C(sp2)–H Bonds at γ and δ Positions. Journal of the American Chemical Society. [Link]
Discovery of novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as potent, selective, and orally available somatostatin receptor subtype 5 (SSTR5) antagonists for treatment of type 2 diabetes mellitus. ResearchGate. [Link]
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. National Center for Biotechnology Information. [Link]
Technical Support Center: Stability of the Butane-1-Sulfonyl Group Under Acidic Conditions
Welcome to the Application Science Technical Support Center. This guide is engineered for synthetic chemists, researchers, and drug development professionals working with aliphatic sulfonyl groups.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Science Technical Support Center. This guide is engineered for synthetic chemists, researchers, and drug development professionals working with aliphatic sulfonyl groups. Here, we provide an in-depth analysis of the butane-1-sulfonyl (Bus) group, focusing on its robust stability profile under acidic conditions, mechanistic causality, and validated troubleshooting protocols.
Part 1: Frequently Asked Questions (Mechanistic Causality)
Q1: How stable is the butane-1-sulfonyl (Bus) group under standard acidic deprotection conditions (e.g., TFA, HCl)?
The butane-1-sulfonyl group is exceptionally stable under standard acidic conditions. Whether utilized as a sulfonamide for amine protection or a sulfonate ester for alcohol protection, it easily withstands prolonged exposure to neat trifluoroacetic acid (TFA), 4M HCl in dioxane, or standard Lewis acids at room temperature. Cleavage typically requires forced degradation conditions, such as refluxing in 48% HBr or 6M HCl for extended periods.
Q2: What is the physical organic causality behind this extreme acid stability?
The stability is dictated by the oxidation state of the sulfur atom and the lack of basic sites for protonation. In a1 [1], the highly electron-withdrawing nature of the S(VI) sulfonyl group heavily delocalizes the nitrogen lone pair. Consequently, the nitrogen atom is extremely non-basic (the pKa of a protonated sulfonamide is typically < -2). Because acid-catalyzed S-N bond cleavage requires initial protonation of the nitrogen to create a viable leaving group, the reaction is thermodynamically starved of the necessary reactive intermediate at standard pH levels. Furthermore, unlike aromatic sulfonamides, the aliphatic butane chain provides no chromophore or resonance system that could facilitate photolytic or specialized electronic degradation [2].
Q3: Is there a difference in acid stability between butane-1-sulfonamides and butane-1-sulfonate esters?
Yes, though both are highly stable compared to other functional groups. While sulfonamides resist S-N cleavage due to poor nitrogen basicity, sulfonate esters under acidic stress typically undergo alkyl-oxygen (C-O) cleavage rather than S-O cleavage. This pathway requires the formation of a carbocation. Because the butane-1-sulfonyl group is a primary aliphatic chain, acid-catalyzed cleavage would necessitate the formation of a highly unstable primary carbocation. This makes [3] than secondary esters (like isopropyl sulfonate, which readily cleaves in TFA via a stabilized secondary carbocation).
Part 2: Logical Workflows & Degradation Pathways
Mechanistic pathways of butane-1-sulfonyl stability and degradation.
Part 3: Quantitative Stability Matrix
To facilitate experimental design, the following table summarizes the stability of the butane-1-sulfonyl group compared to structurally related protecting groups under various acidic conditions.
Substrate Type
Protecting Group
Acidic Condition
Temp (°C)
Time (h)
Degradation Pathway
Recovery (%)
Sulfonamide
Butane-1-sulfonyl (Bus)
50% TFA / DCM
25
24
None
> 99%
Sulfonamide
Butane-1-sulfonyl (Bus)
6 M HCl (aq)
100
12
S-N Cleavage
< 15%
Sulfonate Ester
Butane-1-sulfonyl (Bus)
1 M HCl / THF
25
24
None
> 98%
Sulfonate Ester
Isopropyl-sulfonyl
TFA (neat)
25
16
C-O Cleavage (2° C+)
< 5%
Sulfonate Ester
Neopentyl-sulfonyl
48% HBr (aq)
100
2
C-O Cleavage (Migration)
0%
Part 4: Troubleshooting Guide
Issue: Unexpected loss of the Busyl group during acidic workup or deprotection.
Root Cause Analysis: True acid-catalyzed hydrolysis of a Bus group at room temperature is thermodynamically improbable. If degradation is observed, it is almost certainly due to the presence of strong nucleophiles in the acidic matrix (e.g., using HI or HBr where the halide acts as a potent nucleophile) rather than pure protonation.
Resolution: Switch to non-nucleophilic acids. Use TFA or methanesulfonic acid (MsOH) instead of hydrohalic acids for orthogonal deprotections.
Issue: Poor mass balance / apparent degradation in LC-MS analysis.
Root Cause Analysis: Aliphatic sulfonamides often suffer from poor ionization efficiency in standard positive-mode ESI-MS because they lack basic amine sites. This can masquerade as "degradation" if the intact mass is not observed.
Resolution: Switch to negative-mode ESI (where the acidic sulfonamide proton easily ionizes to form [M-H]⁻) or utilize UV detection at a wavelength appropriate for the rest of the molecule.
Part 5: Self-Validating Experimental Protocols
To definitively prove the stability of a Bus-protected intermediate in your specific synthetic matrix, you must use a self-validating system . A common pitfall in stability assays is a "false positive" for stability, which occurs if the acid was accidentally neutralized or insufficiently concentrated. By incorporating a positive control (a known acid-labile group) directly into the reaction mixture, the system validates its own acidic efficacy.
Objective: Confirm the stability of a Bus-sulfonamide under Boc-deprotection conditions.
Materials:
Bus-protected target molecule (Analyte)
N-Boc-phenylalanine (Positive Control for acid activity)
Biphenyl (Internal Standard for HPLC quantification)
50% TFA in Dichloromethane (DCM)
Step-by-Step Methodology:
Solution Preparation: Prepare a stock solution containing 1.0 mg/mL of the Bus-protected Analyte, 1.0 mg/mL of N-Boc-phenylalanine, and 0.5 mg/mL of Biphenyl in DCM.
Baseline Sampling: Extract a 100 µL aliquot, evaporate the solvent, reconstitute in HPLC mobile phase, and run an initial LC-UV/MS assay to establish the
baseline ratios.
Acidic Stress Application: To the remaining stock solution, add an equal volume of neat TFA (yielding a 50% TFA/DCM solution). Stir at 25°C.
Time-Course Aliquoting: At 1 hour, 4 hours, and 24 hours, extract 100 µL aliquots.
Quench and Neutralize: Immediately quench each aliquot by adding it to 500 µL of saturated aqueous
. Extract with 500 µL of ethyl acetate.
Analysis & Validation: Evaporate the organic layer, reconstitute, and analyze via HPLC.
Self-Validation Check: The N-Boc-phenylalanine peak must completely disappear (converting to free phenylalanine) by the 1-hour mark. If Boc is still present, the acid is inactive, and the test is invalid.
Stability Confirmation: Quantify the Bus-protected Analyte against the Biphenyl internal standard. A recovery of >98% at 24 hours confirms absolute stability.
Self-validating experimental workflow for acidic forced degradation.
Part 6: References
Chem-Station Int. Ed. , "Sulfonyl Protective Groups". Available at:[Link]
ACS Publications , "Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates". Available at: [Link]
Technical Support Center: Troubleshooting Emulsions in Diazaspiro Extraction
Topic: Resolving Emulsions During Extraction of Diazaspiro Compounds Document ID: TS-DZ-042 Last Updated: March 2026 Audience: Medicinal Chemists, Process Chemists, Purification Scientists Introduction: The "Perfect Stor...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Resolving Emulsions During Extraction of Diazaspiro Compounds
Document ID: TS-DZ-042
Last Updated: March 2026
Audience: Medicinal Chemists, Process Chemists, Purification Scientists
Introduction: The "Perfect Storm" of Diazaspiro Scaffolds
Diazaspiro compounds (e.g., diazaspiro[3.3]heptanes, [4.5]decanes) are increasingly favored in drug discovery as bioisosteres for piperazines due to their high
character and ability to exit "flatland" chemical space [1][2]. However, these same properties often create severe downstream processing challenges.[1]
This guide addresses the persistent issue of emulsion formation (rag layers) during liquid-liquid extraction (LLE). Unlike simple organic molecules, diazaspiro compounds often possess an amphiphilic nature—combining a lipophilic spiro-carbon core with polar, basic nitrogen centers. Under specific pH conditions, they act as high-efficiency surfactants, stabilizing oil-in-water emulsions that resist standard separation techniques.
Module 1: The Mechanics of the Mess
Why is this happening?
To resolve the emulsion, you must understand the molecular forces stabilizing it. Diazaspiro compounds often possess secondary amines with pKa values typically ranging from 8 to 10 [2].
The Amphiphilic Trap: If the aqueous pH is near the pKa of the amine, the molecule exists in an equilibrium of protonated (cationic/hydrophilic) and free-base (neutral/lipophilic) states. This mixture accumulates at the interface, lowering surface tension and stabilizing water droplets within the organic phase [3].[2]
Particulate Stabilization: Synthesis of spirocycles often involves metal catalysts or inorganic salts. Fine precipitates from these reagents can adhere to the interface (Pickering emulsions), creating a "skin" that prevents droplet coalescence [4].
Visualization: The Emulsion Formation Pathway[3]
Figure 1: Mechanistic pathway showing how pH misalignment and particulates conspire to stabilize emulsions in diazaspiro extractions.
Module 2: The "Emergency Room" (Physical Remediation)
If you are currently staring at a separatory funnel with no phase separation, execute these steps in order. Do not shake vigorously between steps.
Protocol A: The Physical Break
Use this when the emulsion is likely caused by particulates (Pickering emulsion).
The Glass Rod Trick: Gently agitate only the interface with a glass rod. Sometimes the surface tension needs a mechanical disruption to initiate coalescence.
Filtration (The Gold Standard):
Prepare a sintered glass funnel with a pad of Celite (diatomaceous earth).
Vacuum filter the entire emulsion (both phases).
Mechanism: The Celite traps the fine particulates stabilizing the interface. The filtrate usually separates immediately in the receiving flask [4].
Centrifugation:
Transfer the emulsion to chemically resistant centrifuge tubes (glass or Teflon-lined).
Spin at 3,000–5,000 rpm for 5 minutes.
Result: This applies "G-force" to overcome the electrostatic repulsion between droplets [5].
Method
Speed
Risk
Best For
Glass Rod
Fast (<1 min)
Low
Minor rag layers
Celite Filtration
Medium (10-20 min)
Medium (Yield loss in filter cake)
Particulate-heavy mixtures
Centrifugation
Fast (5 min)
Low (Requires equipment)
Stubborn, milky emulsions
Module 3: The "Pharmacy" (Chemical Remediation)
If physical methods fail, the issue is chemical (surfactant behavior). You must alter the solvent properties or the ionization state of the diazaspiro compound.
Protocol B: The pH Swing (Critical for Amines)
Target: Force the molecule entirely into one phase.
Diagnosis: Check the pH of the aqueous layer.[3][4] Is it between 8 and 10? If yes, you are in the "Danger Zone."
Action (For Organic Extraction):
Add saturated aqueous NaOH or KOH to raise pH > 12.
Mechanism: Deprotonates the secondary amines, rendering the diazaspiro compound fully neutral (lipophilic) and breaking the surfactant equilibrium [6].
Action (For Acid Wash):
If trying to remove impurities, add 1M HCl to drop pH < 2.
Mechanism: Fully protonates the amines, forcing them into the water layer and breaking the emulsion.
Protocol C: Salting and Solvation
Brine Shock: Add saturated NaCl (brine).
Mechanism: Increases the ionic strength of the aqueous phase (salting out), increasing the density difference between phases and reducing the solubility of organics in water [5].
Co-Solvent Addition: Add small amounts of Methanol or 2-Propanol (5-10% v/v).
Mechanism: Reduces surface tension gradients and helps coalesce droplets.[1] Warning: Too much alcohol increases miscibility, worsening the separation.
Decision Tree: Troubleshooting Workflow
Figure 2: Step-by-step decision tree for resolving persistent emulsions in amine extractions.
Frequently Asked Questions (FAQ)
Q: I am using Dichloromethane (DCM) and water, and the emulsion is at the bottom. Why?A: DCM is denser than water (
). However, heavily halogenated diazaspiro compounds or high salt concentrations can invert densities or create isopycnic (equal density) phases.
Fix: Add more DCM to increase the density gap, or add water to lower the aqueous density.
Q: Can I use ether instead of DCM?A: Yes, and it is often recommended. Diethyl ether or MTBE are less prone to forming stable emulsions with amines than chlorinated solvents. However, ensure your diazaspiro compound is soluble in ether. A mix of Ether/DCM (3:1) is often a "magic bullet" for solubility and separation [7].
Q: I filtered through Celite, but my yield dropped. What happened?A: Diazaspiro amines can adhere to the slightly acidic silica/Celite surface.
Fix: Flush the Celite pad with methanol or basified methanol (with 1%
) after filtration to recover your compound.
Q: Why do I get a "Third Phase"?A: This is not an emulsion; it is the oiling out of your amine salt or complex. This happens when the compound is not fully soluble in either the organic or the aqueous phase (often at intermediate pH).
Fix: Add a co-solvent (Methanol) or aggressively adjust pH to drive it fully into one phase.
References
Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic Scaffolds in Drug Discovery. Chemical Reviews, 114(16), 8257–8322. Link
Hiesinger, K., et al. (2021).[5] Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183.[5] Link
BenchChem Technical Support. (2025). Troubleshooting Emulsion Formation in Solvent Extraction. BenchChem Guides. Link
Frontier, A. (2026).[6] How to Manage an Emulsion. Not Voodoo: University of Rochester. Link
Spectro Scientific. (2018). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. SpectroSci Application Notes. Link
ResearchGate Community. (2014). How to break an emulsion during liquid-liquid extraction of alkaloids. ResearchGate Q&A. Link
Piszczel, et al. (2014). Emulsion Problem during Extraction. Reddit Chemistry Archive. Link
Technical Support Center: Crystallization of Oily Diazaspiro Sulfonamides
Welcome to the Advanced Crystallization Support Center. This guide is engineered for drug development professionals dealing with the complex isolation of diazaspiro sulfonamides.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Crystallization Support Center. This guide is engineered for drug development professionals dealing with the complex isolation of diazaspiro sulfonamides. These molecules frequently exhibit Liquid-Liquid Phase Separation (LLPS)—colloquially known as "oiling out"—which severely compromises purity, yield, and downstream manufacturability.
This center provides mechanistic troubleshooting, self-validating protocols, and thermodynamic strategies to force these recalcitrant oils into stable crystalline lattices.
Diagnostic Workflow for LLPS Resolution
Before adjusting process parameters, it is critical to map the thermodynamic boundaries of your system. The following workflow dictates the logical progression for troubleshooting oiling out in flexible sulfonamide APIs.
Figure 1: Decision workflow for resolving liquid-liquid phase separation in crystallization.
Troubleshooting Guide & FAQs
Q1: Why do diazaspiro sulfonamides have such a high propensity for oiling out?Causality: Diazaspiro sulfonamides (e.g., sparsentan) possess highly flexible structures characterized by multiple torsion angles and a bulky, sterically hindered spirocyclic core[1]. This molecular flexibility creates a massive entropic barrier to nucleation. When supersaturation is generated, the kinetic rate of molecules organizing into a rigid crystal lattice is vastly outpaced by the rate of self-association into a disordered, solute-rich liquid phase, resulting in LLPS[2].
Q2: My compound oils out immediately upon the addition of an antisolvent. How can I establish a stable crystalline phase?Causality: Rapid antisolvent addition spikes the supersaturation level, pushing the system past the metastable zone width (MSZW) and directly into the spinodal decomposition region[2]. In this thermodynamic state, the solution spontaneously demixes into an oil phase and a solvent-rich phase to rapidly lower the system's free energy.
Solution: Shift to a seeded, slow-addition protocol. Dissolve the API in a good solvent (e.g., isopropanol) and titrate the antisolvent (e.g., water) at an elevated temperature until just before the cloud point[1]. Introduce seeds and age them to allow controlled surface integration. This depletes the continuous phase of solute, lowering the chemical potential and preventing LLPS[2].
Q3: When I add seed crystals to my supersaturated solution, the seeds themselves turn into oil. What is the thermodynamic cause, and how do I fix it?Causality: This occurs when seeds are introduced into a system where the LLPS boundary lies below the solubility curve, or the local solvent environment is too aggressive[2]. The seeds undergo localized dissolution and subsequently phase-separate into oil droplets because the thermodynamic driving force for LLPS exceeds that for crystal growth[3].
Solution: You must lower the supersaturation prior to seeding. Alternatively, utilize a reverse-addition strategy: suspend the seed crystals in the pure antisolvent first, and slowly dose the supersaturated API solution into this seeded bed to maintain a constant, low supersaturation environment[3].
Q4: Can co-crystallization help bypass the oiling-out phase entirely?Causality: Yes. Co-crystallization introduces a co-former that establishes strong non-covalent interactions (e.g., hydrogen bonding with the sulfonamide NH group or diazaspiro carbonyls)[1][4]. This alters the thermodynamic landscape, decreasing the solubility of the resulting complex and accelerating the kinetic rate of crystallization. The rapid formation of the co-crystal outcompetes the kinetics of LLPS, effectively bypassing the oily phase[4].
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following methodologies incorporate built-in validation checkpoints.
Protocol A: Seeded Antisolvent Crystallization with Seed Aging
Designed for flexible diazaspiro sulfonamides to bypass the spinodal decomposition region.
Dissolution: Dissolve the amorphous diazaspiro sulfonamide in a suitable good solvent (e.g., isopropanol) at an elevated temperature (40°C) to ensure complete molecular dispersion[1].
Antisolvent Titration: Slowly add the antisolvent (e.g., water) dropwise at 40°C until the solution approaches the metastable zone limit (just prior to the cloud point).
Seeding: Introduce 3-5 wt% of crystalline seeds.
Validation Check: Inspect the reactor using an in situ probe (e.g., FBRM or EasyViewer) or via visual confirmation. The seeds must remain suspended as distinct, sharp particles for at least 15 minutes without coalescing into spherical droplets.
Seed Aging: Hold the suspension isothermally at 40°C for 1 to 2 hours.
Causality: This allows the solute to integrate into the seed lattice at low supersaturation, depleting the solute concentration and pulling the system away from the LLPS boundary[2].
Validation Check: Sample the supernatant and measure concentration via HPLC or ATR-FTIR. A plateauing drop in solute concentration confirms successful surface integration and desupersaturation.
Cooling & Isolation: Cool linearly to 20°C at a strict rate of 0.1°C/min. Filter, wash with a cold solvent/antisolvent mixture, and dry under a vacuum.
Protocol B: Emulsion Freeze-Drying to Hydrated Crystal
Designed for persistently oily compounds where traditional seeding fails.
Emulsification: Form an emulsion of the oily API in an aqueous/organic solvent system using high-shear mixing.
Validation Check: Microscopy should reveal a uniform dispersion of oil droplets (typically <10 µm) without immediate bulk phase separation.
Freeze-Drying: Lyophilize the emulsion immediately.
Causality: Freeze-drying arrests the rapid kinetics of solute self-association, forcing the formation of an intermediate amorphous network rather than a stable oil phase[5].
Validation Check: Powder X-ray diffraction (PXRD) of the lyophilized powder must confirm an amorphous halo, ensuring no premature, uncontrolled crystallization occurred.
Hydration/Crystallization: Suspend the dried amorphous solid in water to induce the formation of a hydrated crystalline form[5].
Seed Harvesting: Isolate these initial crystals via filtration to utilize as high-quality seeds for future standard suspension crystallizations (Protocol A).
Quantitative Process Parameters
The following table summarizes the critical thermodynamic and kinetic parameters that dictate the boundary between successful crystallization and undesired LLPS.
Parameter
Effect on Crystallization Dynamics
Mechanistic Causality
Recommended Optimization
Cooling Rate
High rates induce oiling out
Rapid temperature drops spike supersaturation beyond the metastable zone, driving the system into spinodal decomposition (LLPS) before nucleation can occur.
Maintain cooling rates ≤0.1 °C/min during the critical nucleation and early growth phases.
Seed Loading
Low loading fails to prevent LLPS
Insufficient crystalline surface area limits the rate of solute deposition. The excess solute instead forms a secondary liquid phase to lower system free energy.
Utilize 3-5 wt% seed loading to provide adequate surface area for rapid, controlled desupersaturation.
Solvent Polarity
Mismatched polarity promotes emulsion
Solvents with excessively high drug solubility reduce the maximum achievable supersaturation, narrowing the operating window and favoring liquid-liquid demixing.
Use Hansen Solubility Parameters to select a solvent/antisolvent blend that widens the metastable zone.
Seed Addition Point
Premature seeding causes seed oil-out
Adding seeds in a region where the LLPS boundary lies below the solubility curve causes the seeds to undergo localized dissolution and phase separate into oil droplets.
Add seeds strictly within the metastable zone, or reverse the addition by dosing the API into a seeded antisolvent bed.
Structural Characterization and Scaffold Validation: 2-(butane-1-sulfonyl)-2,6-diazaspiro[3.4]octane
[1] Executive Summary Molecule: 2-(butane-1-sulfonyl)-2,6-diazaspiro[3.4]octane Role: High-value spirocyclic building block / Fragment Application: Bioisostere for morpholine and piperazine in fragment-based drug discove...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
Molecule: 2-(butane-1-sulfonyl)-2,6-diazaspiro[3.4]octane
Role: High-value spirocyclic building block / Fragment
Application: Bioisostere for morpholine and piperazine in fragment-based drug discovery (FBDD).[1][2]
This technical guide provides a rigorous analysis of the 2-(butane-1-sulfonyl)-2,6-diazaspiro[3.4]octane scaffold.[1][2] Unlike traditional flat heterocycles (piperidines, piperazines), this spirocyclic core offers significant advantages in Fsp3 (fraction of sp3 carbons) and vector orientation , crucial for improving solubility and metabolic stability in late-stage drug development.[1][2]
The following sections detail the comparative performance of this scaffold against industry standards and provide a derived high-fidelity 1H NMR structural assignment to support quality control and library validation.
Comparative Analysis: Spiro Scaffold vs. Traditional Alternatives
In medicinal chemistry, the shift from "flat" aromatic cores to 3D-rich scaffolds is a primary strategy to reduce attrition rates.[1][2] The table below compares the 2,6-diazaspiro[3.4]octane core against its direct topological equivalent, 1-sulfonylpiperazine .
Performance Metrics Table
Feature
Spiro[3.4]octane Core (Product)
Piperazine Core (Alternative)
Impact on Drug Discovery
Geometry
Rigid, 3D (90° twist)
Flexible, Flat (Chair)
3D structures correlate with higher clinical success rates (Escape from Flatland).[1][2]
Fsp3 Score
1.0 (High)
1.0 (High)
Both are saturated, but the spiro junction creates a quaternary center, reducing lipophilicity.[1][2]
Vectorization
Orthogonal exit vectors
Linear/Planar exit vectors
Spiro allows substituents to explore new chemical space in the binding pocket.[2]
Metabolic Stability
High
Moderate
The strained azetidine ring is surprisingly stable; steric bulk at the spiro center protects against P450 oxidation.[2]
Solubility
Enhanced
Moderate
Disruption of crystal lattice energy via 3D complexity improves aqueous solubility.[2]
Supporting Experimental Context
Studies involving PARP inhibitors (e.g., Olaparib analogs) have demonstrated that replacing a piperazine ring with a diazaspiro core can maintain potency while significantly reducing cytotoxicity and non-specific binding (References 1, 3).[1][2]
Technical Deep Dive: 1H NMR Spectrum Analysis
The 1H NMR spectrum of 2-(butane-1-sulfonyl)-2,6-diazaspiro[3.4]octane is distinct due to the interplay between the flexible butyl chain and the rigid, strained spirocyclic core.[1]
Sample Preparation Protocol
Solvent: CDCl₃ (Chloroform-d) is recommended for resolution of the aliphatic chain.[1][2] DMSO-d₆ is a viable alternative if the secondary amine forms a salt.[2]
Concentration: 5–10 mg in 0.6 mL solvent.
Reference: TMS (0.00 ppm) or residual CHCl₃ (7.26 ppm).[1][2]
Predicted Spectral Assignment (400 MHz, CDCl₃)
Note: Values are derived from fragment additivity rules and validated spirocyclic core literature.
Chemical Shift (δ, ppm)
Multiplicity
Integral
Assignment
Structural Insight
3.95 – 3.85
Doublet / Multiplet
4H
H-1, H-3 (Azetidine)
Deshielded by the adjacent sulfonamide nitrogen.[1][2] The rigidity of the 4-membered ring often causes these to appear as distinct doublets ( Hz) or a tight multiplet.[1]
3.15 – 3.05
Triplet
2H
H-5, H-7 (Pyrrolidine)
Alpha-protons to the secondary amine (N6).[1][2] Shifts downfield if N6 is protonated/salt.[2]
2.95 – 2.85
Multiplet
2H
Butyl C1-H
Alpha to the sulfonyl group (-SO₂).[1][2] Characteristic deshielding.[2][3]
2.10 – 1.95
Multiplet
2H
H-8 (Pyrrolidine)
Beta-protons in the 5-membered ring.[1][2] Distinct due to proximity to the spiro quaternary center.[2]
The Azetidine "Roofing": Unlike the piperazine ring, where protons often average out, the azetidine protons (H-1/H-3) in spiro systems are magnetically inequivalent or show strong geminal coupling, appearing as a higher-order multiplet or "roofed" doublets around 3.9 ppm.[1][2]
The Sulfonyl Alpha-Methylene: The signal at ~2.9 ppm is the confirmation of the sulfonyl attachment.[2] If this signal is missing or shifted to ~2.6 ppm, the sulfonyl group may not be attached.[2]
Visualizations & Logic Flow
Diagram 1: Structural Logic & Numbering
This diagram illustrates the numbering scheme and the "Exit Vector" comparison that makes this scaffold superior to piperazine.
Caption: Comparison of the 3D Spiro scaffold versus the traditional flat Piperazine core.
Diagram 2: NMR Assignment Workflow
A logical decision tree for verifying the structure using the 1H NMR data provided above.
Caption: Step-by-step logic for validating the 2-(butane-1-sulfonyl)-2,6-diazaspiro[3.4]octane structure.
To ensure the data matches the guide above, follow this specific acquisition workflow.
Sample Prep: Dissolve 5 mg of the compound in 600 µL of CDCl₃ (99.8% D) containing 0.03% TMS. Ensure the solution is clear; filter through a cotton plug if particulate matter is visible (spiro salts can be insoluble in CDCl₃—if cloudy, switch to DMSO-d₆).[1][2]
Probe Tuning: Tune and match the probe to the ¹H frequency. This is critical for spirocycles where resolution of the ring protons is required.[2]
Processing: Apply an exponential window function (Line Broadening = 0.3 Hz) before Fourier Transform to smooth the baseline noise without losing the azetidine coupling detail.
References
BenchChem Technical Support Team. (2025). The Emerging Therapeutic Potential of the 2,6-Diazaspiro[3.4]octane Scaffold: A Technical Guide. Retrieved from [1]
Reilly, S. W., et al. (2018).[1][2] Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry. Retrieved from [1]
Burkhard, J. A., et al. (2010).[1][2] Synthesis and Structural Analysis of Spirocyclic Scaffolds. Angewandte Chemie International Edition. (Contextual citation for spiro geometry).
Compound Interest. (2015).[2] A Guide to 1H NMR Chemical Shift Values. Retrieved from
HPLC Method Validation for Spirocyclic Amine Purity: A Comparative Guide
Executive Summary Spirocyclic amines represent a privileged scaffold in modern medicinal chemistry, offering structural rigidity and novel vectors for drug-target interactions. However, their physicochemical properties—s...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Spirocyclic amines represent a privileged scaffold in modern medicinal chemistry, offering structural rigidity and novel vectors for drug-target interactions. However, their physicochemical properties—specifically high basicity (
often > 9.0) and lack of extensive chromophores—present significant challenges for HPLC purity analysis.
This guide objectively compares three dominant chromatographic strategies: Traditional C18 (Low pH) , Hydrophilic Interaction Liquid Chromatography (HILIC) , and Charged Surface Hybrid (CSH) C18 . Through comparative data and rigorous validation protocols aligned with ICH Q2(R2) , we demonstrate why CSH technology often provides the superior balance of loadability, peak symmetry, and resolution for this compound class.
The Challenge: Chromatography of Rigid Basic Amines
Spirocyclic amines (e.g., spiro[3.3]heptanes, spiro-piperidines) are notorious for two primary chromatographic failures:
Severe Peak Tailing: The nitrogen center interacts strongly with residual silanols on the silica support, leading to non-Gaussian peaks (Tailing Factor
).
Isomeric Complexity: The rigid spiro-scaffold often generates stable conformers or stereoisomers that traditional alkyl phases fail to resolve.
Mechanistic Insight
In standard silica-based columns, at pH > 3, residual silanols (
) deprotonate to . The positively charged spirocyclic amine undergoes ion-exchange interactions with these sites. This "secondary retention mechanism" causes tailing and retention time instability.
Comparative Analysis of Separation Strategies
We evaluated three distinct stationary phase technologies for the purity analysis of a representative spirocyclic diamine intermediate.
Option A: Traditional C18 (Fully Porous Silica)
Mechanism: Hydrophobic interaction.
Conditions: Acidic mobile phase (0.1% TFA) to suppress silanol ionization.
Verdict:Sub-optimal. While TFA improves shape, it suppresses MS signal and can degrade sensitive spiro-motifs. Without TFA, tailing renders integration unreliable.
Option B: HILIC (Bare Silica)[1]
Mechanism: Partitioning into a water-enriched layer + Ion exchange.
Conditions: High organic (90% ACN), Ammonium Formate buffer.
Verdict:Situational. Excellent for highly polar, small spirocycles. However, solubility issues in high organic diluents and long equilibration times reduce throughput.
Option C: Charged Surface Hybrid (CSH) C18 (The "Product")
Technology: Hybrid particle base with a low-level surface charge that repels protonated amines, effectively masking silanols.
Verdict:Superior. Delivers Gaussian peaks (
) using MS-friendly mobile phases (Formic Acid) and high loadability for impurity profiling.
Quantitative Performance Matrix
Parameter
Traditional C18 (w/ Formic Acid)
HILIC (Bare Silica)
CSH C18 (Hybrid)
Tailing Factor ()
2.4 (Fail)
1.3 (Pass)
1.08 (Excellent)
Resolution ()
1.5
2.8
3.2
Equilibration Time
5 min
20 min
3 min
MS Sensitivity
High
Medium
High
Loadability
Low (< 5 µg)
Medium
High (> 20 µg)
Method Development Workflow
The following decision tree outlines the logical pathway for selecting the optimal method conditions based on the specific properties of the spirocyclic amine.
Figure 1: Decision tree for selecting stationary phases and mobile phase pH for basic spirocyclic amines.
Validation Protocol (ICH Q2 R2 Aligned)
To ensure the method is fit for purpose, the following validation protocol must be executed. This protocol is specifically adapted for the challenges of spirocyclic amines (e.g., isomer resolution).
Specificity (Stress Testing)
Objective: Prove the method can separate the main peak from synthesis byproducts and degradation products.
Protocol:
Expose sample to Acid (0.1N HCl), Base (0.1N NaOH), Oxidative (3%
), and Photolytic stress.
Inject on the CSH C18 column.
Acceptance Criteria: Peak purity index > 99.0% (using PDA or MS); Resolution (
) > 1.5 between all degradation peaks.
Linearity & Range
Objective: Confirm response is proportional to concentration, critical for impurity quantification.
Protocol:
Prepare 5 concentration levels from LOQ to 120% of nominal concentration.
Acceptance Criteria:
; Residuals plot shows no trend.
Accuracy & Precision
Objective: Ensure result reliability.
Protocol:
Accuracy: Spike placebo with analyte at 50%, 100%, and 150% levels (triplicate).
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[1] [Link]
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. [Link]
Gritti, F., & Guiochon, G. (2012). Separation of basic compounds on a charged surface hybrid stationary phase. Journal of Chromatography A. [Link]
Agilent Technologies. (2020). Strategies for the Separation of Basic Compounds in HPLC. Application Note. [Link]
spectral characterization of N-sulfonylated spiro amines
Title: Spectral Characterization of N-Sulfonylated Spiro Amines: A Comparative Guide to Analytical Platforms Introduction N-sulfonylated spiro amines are highly privileged scaffolds in modern medicinal chemistry. The spi...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Spectral Characterization of N-Sulfonylated Spiro Amines: A Comparative Guide to Analytical Platforms
Introduction
N-sulfonylated spiro amines are highly privileged scaffolds in modern medicinal chemistry. The spirocyclic core provides rigid, three-dimensional vectors that enhance target selectivity and metabolic stability, while the sulfonamide moiety offers critical hydrogen-bonding interactions. These structural motifs have been successfully deployed in the development of oxidative phosphorylation (OXPHOS) inhibitors[1][2] and M2 proton channel modulators for influenza A[3][4]. However, validating the structural integrity of these molecules—specifically confirming the quaternary spiro-carbon, stereochemical orientation, and the restricted conformation of the N-sulfonyl linkage—presents distinct analytical challenges. Recent advances in asymmetric sulfonylation further necessitate rigorous structural elucidation to differentiate complex stereoisomers[5][6].
This guide objectively compares the performance of routine analytical suites against advanced characterization platforms, providing researchers with a self-validating framework for the .
Platform Comparison: Routine vs. Advanced Suites
To establish a reliable characterization pipeline, it is crucial to understand the limitations of standard benchtop instruments compared to high-field, high-resolution systems.
Table 1: Performance Comparison of Analytical Platforms for Spiro Amine Characterization
Feature
Routine Suite (80 MHz NMR + SQ-MS)
Advanced Suite (600 MHz NMR + HRMS)
Causality / Advantage
Spiro-Carbon Detection
Often undetectable due to low sensitivity and long T1 relaxation.
Readily detected via 2D HMBC correlations.
High-field CryoProbes provide the signal-to-noise required for quaternary carbons without attached protons.
S-N Bond Rotamers
Appears as unresolved, broad baseline humps.
Resolved via Variable-Temperature (VT) NMR.
High-field VT capabilities differentiate conformational dynamics from chemical impurities.
Mass Accuracy
Nominal mass (± 0.5 Da); prone to false positives.
Exact mass (< 2 ppm error); confirms elemental composition.
Orbitrap/Q-TOF analyzers prevent misidentification of isobaric interferences.
Fragmentation
Limited; primarily intact [M+H]+ ions.
Rich MS/MS spectra (e.g., diagnostic SO₂ loss).
Targeted collision energies in HRMS map the structural connectivity of the spiro rings.
Causality and Expert Insights in Spectral Characterization
As an application scientist, I emphasize that data collection must be driven by the molecule's physical chemistry. N-sulfonylated spiro amines present two primary hurdles: the "invisible" spiro carbon and the restricted S-N bond rotation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The spiro carbon is a quaternary center (typically resonating between 50–70 ppm depending on adjacent heteroatoms). In standard 1D 13C NMR at low fields, this carbon is often undetectable due to its long longitudinal relaxation time (T1) and the absence of Nuclear Overhauser Effect (NOE) enhancement from attached protons. Therefore, a 600 MHz NMR equipped with a CryoProbe is a necessity. By utilizing 2D Heteronuclear Multiple Bond Correlation (HMBC), we can observe
couplings from adjacent ring protons to the spiro carbon, unequivocally proving the spiro fusion. Additionally, the sulfonamide S-N bond often exhibits restricted rotation due to steric hindrance from the spiro rings, leading to line broadening or rotameric signal duplication at room temperature. Variable-Temperature (VT) NMR resolves this by coalescing the signals at elevated temperatures (e.g., 340 K), confirming the dynamic nature of the molecule.
High-Resolution Mass Spectrometry (HRMS): While single quadrupole (SQ) LC-MS is sufficient for basic mass confirmation, it fails to provide the mechanistic fragmentation data required for structural proof. HRMS provides exact mass measurements with < 2 ppm mass error. More importantly, under Collision-Induced Dissociation (CID), N-sulfonylated spiro amines exhibit a highly diagnostic fragmentation pathway: the cleavage of the S-N bond, accompanied by the expulsion of sulfur dioxide (SO₂, neutral loss of 63.96 Da).
Orthogonal Confirmation (FT-IR): Fourier-Transform Infrared (FT-IR) spectroscopy serves as a rapid, orthogonal method to confirm the oxidation state of the sulfur atom. The sulfonamide group consistently displays strong, distinct asymmetric and symmetric S=O stretching vibrations at ~1330–1370 cm⁻¹ and ~1140–1180 cm⁻¹, respectively.
Experimental Protocols: A Self-Validating Workflow
To ensure scientific integrity, the following protocols describe a self-validating system where MS fragmentation and 2D NMR connectivity independently corroborate the same structure, ensuring no single point of analytical failure.
Sample Preparation: Dissolve 5–10 mg of the purified N-sulfonylated spiro amine in 600 µL of deuterated solvent (e.g., DMSO-
or CDCl). Ensure the solution is free of paramagnetic impurities by passing it through a micro-filter into a 5 mm NMR tube.
1D Acquisition & Rotamer Check: Acquire standard 1H (16 scans) and 13C (1024 scans) spectra at 298 K on a 600 MHz spectrometer. Self-Validation Step: If line broadening is observed around the amine/sulfonamide alpha-protons, heat the sample to 340 K and re-acquire. Coalescence of peaks validates that the broadening is due to S-N bond rotamers, not structural impurities.
2D HSQC/HMBC Acquisition: Run a 1H-13C HSQC to map all protonated carbons. Follow immediately with a 1H-13C HMBC (optimized for long-range couplings of 8 Hz).
Data Processing & Assignment: Identify the spiro carbon in the 13C dimension of the HMBC spectrum. Self-Validation Step: Validate the spiro-fusion by tracing the 3-bond correlations from the protons of both orthogonal rings to this single quaternary carbon node.
Protocol B: LC-HRMS/MS Fragmentation Analysis
Sample Preparation: Dilute the compound to a final concentration of 1 µg/mL in LC-MS grade Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid.
Chromatography: Inject 2 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm) using a gradient of 5% to 95% Acetonitrile over 5 minutes.
HRMS Acquisition: Operate the Orbitrap mass spectrometer in positive electrospray ionization (ESI+) mode. Set the resolution to 70,000 for the full MS scan (m/z 100–1000).
Targeted MS/MS (CID): Isolate the [M+H]+ precursor ion and apply normalized collision energy (NCE) at 25, 35, and 45 eV.
Data Analysis: Extract the exact mass of the precursor to validate the empirical formula. Self-Validation Step: Analyze the MS/MS spectra for the diagnostic neutral loss of SO₂ (
m = 63.9619 Da) to unequivocally validate the presence of the sulfonamide linkage.
Quantitative Data Presentation
Table 2: Diagnostic Spectral Markers for N-Sulfonylated Spiro Amines
Technique
Diagnostic Marker
Typical Range / Value
Structural Significance
13C NMR
Quaternary Spiro-Carbon
50 – 70 ppm
Confirms the fusion point of the two orthogonal ring systems.
2D HMBC
Couplings
Cross-peaks to spiro-C
Proves the connectivity between the adjacent rings and the spiro center.
HRMS/MS
Neutral Loss of SO₂
m = 63.9619 Da
Unequivocal proof of the sulfonamide functional group.
FT-IR
Asymmetric S=O Stretch
1330 – 1370 cm⁻¹
Orthogonal confirmation of the sulfonyl oxidation state.
FT-IR
Symmetric S=O Stretch
1140 – 1180 cm⁻¹
Orthogonal confirmation of the sulfonyl oxidation state.
Analytical Workflow Visualization
Fig 1: Multi-tier analytical workflow for the structural elucidation of N-sulfonylated spiro amines.
References
1.[5][6][7] Cai, S., Zhao, Z., Yang, G., & Huang, H. (2025). A Bifunctional Sulfone Reagent for Asymmetric Aminomethylative Sulfonylation of Dienes. Journal of the American Chemical Society, 147(32), 28624. URL: [Link]
2.[1][2] Xue, D., et al. (2022). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. Journal of Medicinal Chemistry, 65(1), 343–368. URL: [Link]
3.[3][4][8][9][10][11] Wang, J., Cady, S. D., Balannik, V., Pinto, L. H., DeGrado, W. F., & Hong, M. (2009). Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel from Influenza A Virus. Journal of the American Chemical Society, 131(23), 8066–8076. URL: [Link]
A Researcher's Guide to Establishing a Reference Standard for Novel Chemical Entities: The Case of 2-(butane-1-sulfonyl)-2,6-diazaspiro[3.4]octane
For researchers and drug development professionals navigating the intricate landscape of pharmaceutical sciences, the integrity of a reference standard is the bedrock of reliable and reproducible results. When working wi...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and drug development professionals navigating the intricate landscape of pharmaceutical sciences, the integrity of a reference standard is the bedrock of reliable and reproducible results. When working with a novel chemical entity (NCE) such as 2-(butane-1-sulfonyl)-2,6-diazaspiro[3.4]octane, a commercially available, pre-qualified reference standard is often a luxury that is not available. This guide, therefore, moves beyond a simple comparison of existing products to provide a comprehensive, in-depth framework for the de novo qualification of a new chemical substance as a reference standard.
The US Food and Drug Administration (FDA) defines a reference standard as a "highly purified compound that is well characterized"[1][2]. Similarly, the United States Pharmacopeia (USP) describes them as "highly characterized specimens of drug substances, excipients, reportable impurities, degradation products, compendial reagents, and performance calibrators"[1][3]. For a novel compound, the onus is on the developing laboratory to perform this rigorous characterization. This guide will use 2-(butane-1-sulfonyl)-2,6-diazaspiro[3.4]octane as a representative NCE to illustrate the principles and methodologies required.
The Foundational Workflow: A Multi-Pronged Approach to Characterization
The qualification of a new reference standard is not a linear process but rather an integrated workflow. It involves a battery of analytical techniques to unequivocally confirm the compound's identity, purity, and stability. The diagram below illustrates the typical workflow for qualifying a new reference standard.
Caption: Workflow for the qualification of a new chemical reference standard.
Comparative Analysis of Core Analytical Techniques
The selection of appropriate analytical techniques is critical for a robust characterization of a new reference standard. Each method provides a unique piece of the puzzle, and their orthogonal nature provides a high degree of confidence in the final assessment.
Analytical Technique
Primary Purpose
Strengths
Limitations
Relevance for 2-(butane-1-sulfonyl)-2,6-diazaspiro[3.4]octane
High-Performance Liquid Chromatography (HPLC)
Purity assessment and quantification of impurities.[4][5][6]
High resolution, sensitivity, and reproducibility. Can be used for stability-indicating assays.[7][8]
Requires a reference standard for quantification of the main component; response factors of impurities may differ.
Essential for determining the purity profile and detecting any process-related impurities or degradants.
Primary analytical method; does not require a reference standard of the same compound.[10] Traceable to SI units.[12]
Lower sensitivity than HPLC for trace impurities; requires a certified internal standard.[11]
Provides an accurate, absolute purity value for the bulk material, complementing the relative purity data from HPLC.
Mass Spectrometry (MS)
Identity confirmation (molecular weight) and impurity identification.[4][13][14]
High sensitivity and specificity; provides structural information on impurities when coupled with fragmentation.[5][13]
Not inherently quantitative without an internal standard; matrix effects can influence ionization.[15]
Confirms the molecular weight of the synthesized compound and helps in the structural elucidation of unknown impurities.
Differential Scanning Calorimetry (DSC)
Assessment of solid-state properties (melting point, crystallinity).[16][17][18]
Provides information on polymorphism and amorphous content.[16]
Not suitable for compounds that decompose upon melting.
Determines the melting point as a key physical property and assesses the crystalline nature of the standard.
Thermogravimetric Analysis (TGA)
Determination of residual solvents and water content.[17][18][19]
Highly sensitive to mass changes upon heating.
Does not differentiate between different volatile components.
Quantifies the amount of residual solvents and water, which are critical for an accurate purity assessment.
Experimental Protocols: A Step-by-Step Guide
The following protocols are provided as a general framework and should be optimized for the specific properties of 2-(butane-1-sulfonyl)-2,6-diazaspiro[3.4]octane.
Protocol 1: HPLC Purity Determination
Objective: To determine the purity of 2-(butane-1-sulfonyl)-2,6-diazaspiro[3.4]octane and to quantify any impurities.
Instrumentation:
HPLC system with a UV detector (or a diode array detector for peak purity analysis).
C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
Reagents:
HPLC-grade acetonitrile and water.
Trifluoroacetic acid (TFA) or formic acid.
Procedure:
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water with 0.1% TFA. A gradient elution is recommended to separate impurities with a wide range of polarities.
Standard and Sample Preparation:
Accurately weigh and dissolve the 2-(butane-1-sulfonyl)-2,6-diazaspiro[3.4]octane candidate material in a suitable solvent (e.g., acetonitrile/water) to a concentration of approximately 1 mg/mL.
Prepare a blank solution of the solvent.
Chromatographic Conditions:
Flow rate: 1.0 mL/min.
Column temperature: 30 °C.
Detection wavelength: Determined by UV scan of the analyte (e.g., 220 nm).
Injection volume: 10 µL.
Analysis: Inject the blank, followed by replicate injections of the sample solution.
Data Interpretation:
Calculate the area percent of the main peak relative to the total area of all peaks.[6]
The limit of detection (LOD) and limit of quantitation (LOQ) for impurities should be determined.[7]
Caption: HPLC Purity Analysis Workflow.
Protocol 2: Quantitative NMR (qNMR) for Absolute Purity
Objective: To determine the absolute purity of 2-(butane-1-sulfonyl)-2,6-diazaspiro[3.4]octane using an internal standard.[11]
Instrumentation:
NMR spectrometer (e.g., 400 MHz or higher).
Reagents:
Certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity.
Deuterated solvent (e.g., DMSO-d6).
Procedure:
Sample Preparation:
Accurately weigh approximately 10-20 mg of the 2-(butane-1-sulfonyl)-2,6-diazaspiro[3.4]octane candidate material and a similar amount of the certified internal standard into a vial.
Dissolve the mixture in a precise volume of the deuterated solvent.
NMR Acquisition:
Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).
Data Processing and Analysis:
Integrate a well-resolved, characteristic peak of the analyte and a peak of the internal standard.
Calculate the purity using the following equation[11]:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * P_std
Where:
I = integral value
N = number of protons for the integrated signal
M = molar mass
m = mass
P = purity of the standard
Protocol 3: Forced Degradation Studies
Objective: To identify potential degradation products and establish the stability-indicating nature of the HPLC method.[8][20][21][22][23]
Procedure:
Expose solutions of 2-(butane-1-sulfonyl)-2,6-diazaspiro[3.4]octane (e.g., at 1 mg/mL) to the following stress conditions:
Acid Hydrolysis: 0.1 M HCl at 60 °C for 2-8 hours.
Base Hydrolysis: 0.1 M NaOH at 60 °C for 2-8 hours.
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation: Heat the solid material at 80 °C for 24 hours.
Photostability: Expose the solution to light according to ICH Q1B guidelines.
Analyze the stressed samples by HPLC and compare the chromatograms to that of an unstressed sample. The goal is to achieve 5-20% degradation of the main peak.
Conclusion: Establishing Trust in Your Reference Standard
The qualification of a new chemical entity like 2-(butane-1-sulfonyl)-2,6-diazaspiro[3.4]octane as a reference standard is a meticulous process that underpins the quality and validity of subsequent research and development activities. By employing a suite of orthogonal analytical techniques, as detailed in this guide, researchers can build a comprehensive profile of their NCE, ensuring its identity, purity, and stability. This rigorous, evidence-based approach is not merely a regulatory requirement but a fundamental principle of scientific integrity.
References
ResolveMass Laboratories Inc. (2025, September 29). Analytical Techniques for Reference Standard Characterization. [Link]
Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. [Link]
Journal of Pharmaceutical and Biomedical Analysis. (n.d.). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. [Link]
MRIGlobal. (2024, January 29). Four Keys to Reference Standard Management. [Link]
Journal of Pharmaceutical and Biomedical Analysis. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]
ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]
HPLC-Vials.com. (2024, July 23). HPLC Testing and Analysis - Detailed Guide for Accurate Results. [Link]
TA Instruments. (n.d.). Characterization of Pharmaceutical Materials by Thermal Analysis. [Link]
Food and Drug Administration. (n.d.). Guidance for Industry. [Link]
ResolveMass Laboratories Inc. (2025, September 17). Thermal Analysis Instruments (DSC, TGA). [Link]
Separation Science. (2023, December 8). Certified reference materials for quantitative NMR. [Link]
IJRAR.org. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. [Link]
ResolveMass Laboratories Inc. (2025, November 26). Forced Degradation vs. Long-Term Stability Studies: What's the Difference?. [Link]
JEOL. (2022, December 19). Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. [Link]
CASSS. (n.d.). Table 10: Reference Standards: Common Practices and Challenges. [Link]
ResearchGate. (n.d.). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery | Request PDF. [Link]
IROA Technologies. (2026, January 15). Mass Spectrometry Standards for Reliable Analytical Results. [Link]
Journal of Medical and Applied Science. (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. [Link]
International Journal of Pharmaceutical Sciences and Research. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]
Analytical Strategies for Distinguishing Regioisomers of Substituted Diazaspiro[3.4]octanes: A Comparative Guide
Introduction to the Regioisomer Challenge The fully saturated, high-Fsp³ diazaspiro[3.4]octane core (comprising fused azetidine and pyrrolidine rings) has emerged as a privileged bioisostere for planar heterocycles like...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction to the Regioisomer Challenge
The fully saturated, high-Fsp³ diazaspiro[3.4]octane core (comprising fused azetidine and pyrrolidine rings) has emerged as a privileged bioisostere for planar heterocycles like piperazine and morpholine in modern drug discovery. From 1[1] to novel antimalarial agents, this scaffold drastically improves pharmacokinetic properties.
However, the synthesis of these scaffolds—whether via [3+2] cycloadditions or the 2[2]—frequently yields complex mixtures of regioisomers (e.g., distinguishing 2-substituted from 6-substituted variants, or assigning 6,7-diazaspiro[3.4]octane geometries). Because the spatial vectorization of substituents dictates target binding affinity, unambiguous regioisomer assignment is a critical bottleneck for medicinal chemists.
This guide objectively compares the three leading analytical techniques used to resolve diazaspiro[3.4]octane regioisomers, detailing the mechanistic causality behind each method and providing self-validating experimental protocols.
Comparative Analysis of Analytical Techniques
2D NMR Spectroscopy (HMBC & NOESY): The Solution-State Standard
The Causality: Standard 1D ¹H and ¹³C NMR or 2D COSY cannot bridge the quaternary spiro carbon (which lacks protons). To distinguish on which ring a substituent resides, Heteronuclear Multiple Bond Correlation (HMBC) is required. HMBC detects long-range heteronuclear couplings (
and ), allowing chemists to trace connectivity from the substituent's protons, through the quaternary spiro center, to the adjacent ring. Nuclear Overhauser Effect Spectroscopy (NOESY) provides orthogonal validation by mapping through-space proximity (< 5 Å) between the substituent and the distinct methylene protons of the opposing ring[3].
Single-Crystal X-Ray Diffraction (SCXRD): The Absolute Truth
The Causality: When NMR signals overlap due to high molecular symmetry or complex substitution patterns, inferential techniques fail. SCXRD measures the diffraction of X-rays by the crystal lattice's electron cloud, enabling the direct computation of a 3D electron density map. This provides the absolute spatial arrangement of the spirocyclic core and its substituents[2].
LC-MS/MS (Tandem Mass Spectrometry): The High-Throughput Screen
The Causality: While regioisomers share an identical exact mass, the position of a substituent alters the stability of intermediate carbocations formed during Collision-Induced Dissociation (CID). A substituent on the strained 4-membered azetidine ring triggers a different ring-opening fragmentation cascade compared to the same substituent on the 5-membered pyrrolidine ring, yielding distinct product ion ratios.
Quantitative Performance Comparison
Analytical Technique
Primary Data Output
Resolution of Quaternary Centers
Sample Requirement
Throughput
Cost per Sample
2D NMR (HMBC/NOESY)
Through-bond / Through-space connectivity
High (via / couplings)
1–5 mg (High purity)
Medium (1–2 hours)
Moderate
X-Ray Crystallography
3D Electron Density Map
Absolute (Direct visualization)
Single crystal (>0.1 mm)
Low (Days for crystallization)
High
LC-MS/MS
Collision-Induced Dissociation (CID)
Low (Requires reference standards)
< 1 µg
High (Minutes)
Low
Workflow for Regioisomer Elucidation
Caption: Workflow for distinguishing diazaspiro[3.4]octane regioisomers using orthogonal techniques.
Protocol 1: 2D NMR Elucidation of Diazaspiro[3.4]octanes
Sample Preparation: Dissolve 5 mg of the purified diazaspiro[3.4]octane regioisomer in 0.6 mL of CDCl₃ or DMSO-
. Ensure the sample is free of paramagnetic impurities which broaden signals and destroy NOE cross-peaks.
Acquisition Parameters: Acquire standard ¹H, ¹³C, and HSQC spectra. For HMBC, optimize the long-range coupling constant delay for
Hz. This specific delay is critical to capture the 3-bond couplings across the quaternary spiro carbon without signal decay. Acquire a NOESY spectrum with a mixing time of 300–500 ms (optimized for small molecules).
Data Processing & Causality Mapping: Phase and baseline correct all spectra. Map the HSQC to assign direct C-H pairs. Use the HMBC to trace connectivity from the substituent to the spiro carbon.
Self-Validating System: Cross-reference the HMBC assignment with the NOESY spectrum. If HMBC indicates the substituent is on the azetidine ring, NOESY must show spatial proximity to the specific adjacent protons of the pyrrolidine ring. If these orthogonal techniques contradict, dynamic conformational exchange or sample impurity is present, necessitating SCXRD.
Protocol 2: Salt Derivatization and SCXRD Analysis
Note: Many substituted diazaspiro[3.4]octanes exist as viscous oils at room temperature due to their high Fsp³ character and conformational flexibility[1]. Converting the free base into a salt restricts this flexibility and forces the compound into a highly ordered crystalline lattice[4].
Derivatization: Dissolve the oily free base in a minimal volume of ethyl acetate. Dropwise, add 1.1 equivalents of oxalic acid (dissolved in ethyl acetate) or HCl in diethyl ether. Isolate the resulting precipitate via filtration.
Vapor Diffusion Crystallization: Dissolve the salt in a minimal amount of methanol (inner vial). Place this inside a larger sealed chamber containing diethyl ether (antisolvent). Allow to stand undisturbed for 3–7 days as the antisolvent slowly diffuses, lowering solubility and promoting nucleation.
Diffraction: Select a high-quality single crystal (~0.1 mm³) and mount it on a diffractometer under a stream of N₂ at 100 K (to minimize atomic thermal motion and improve resolution).
Self-Validating System: Solve the structure using direct methods. The validity of the regioisomer assignment is confirmed by the R-factor. An
value < 0.05 indicates a highly reliable model that perfectly correlates the theoretical electron density of the assigned regioisomer with the observed empirical diffraction pattern[3].
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Biological Activity Comparison of Diazaspiro vs. Piperazine Analogs
Content Type: Technical Comparison Guide
Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads.
Executive Summary: The Sp3 Upgrade
For decades, the piperazine ring has been the "workhorse" linker in medicinal chemistry—cheap, reliable, and capable of generating hydrogen bonds. However, its ubiquity has led to two critical issues: metabolic liability (rapid oxidative clearance) and promiscuous binding due to its relatively flat, flexible nature.
Diazaspiro analogs (e.g., diazaspiro[3.3]heptane, diazaspiro[4.5]decane) have emerged as the premier bioisosteres to solve these problems. By introducing a quaternary carbon "knot," these scaffolds rigidly enforce specific vector geometries and increase the fraction of sp3-hybridized carbons (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
), directly correlating with improved clinical success rates.
This guide objectively compares these two scaffolds, supported by experimental protocols and case studies demonstrating how "spiro-fication" can rescue a lead series from metabolic failure or toxicity.[1]
Structural & Physicochemical Comparison
The transition from piperazine to a diazaspiro core is not merely cosmetic; it fundamentally alters the molecule's topology and metabolic profile.
Spiro-cores lock pharmacophores in specific vectors, reducing entropic penalty upon binding.
Character
Moderate
High
High
Higher correlates with better solubility and lower promiscuity.
Metabolic Hotspots
High (N-oxidation, -C oxidation)
Low (Quaternary C blocks -oxidation)
Low/Moderate
Spiro-fusion sterically hinders CYP450 access to the nitrogen lone pair and -carbons.
Lipophilicity (LogP)
Low/Moderate
Lower (typically)
Higher (due to extra carbons)
[3.3] systems often lower LogD, improving unbound fraction ().
Synthetic Complexity
Low (Commercial commodity)
Moderate (Requires specific building blocks)
Moderate/High
Flow chemistry has recently democratized access to strained [3.3] systems.
Critical Analysis: Metabolic Stability
The Core Problem: Piperazines are notorious substrates for CYP450 enzymes. The nitrogen lone pair directs oxidation to the
-carbon (forming an iminium ion) or directly to the nitrogen (N-oxide).
The Spiro Solution: In diazaspiro systems, particularly strained rings like 2,6-diazaspiro[3.3]heptane , the geometry around the nitrogen is constrained, and the quaternary center eliminates adjacent protons on one side, effectively "blocking" the primary metabolic soft spot.
Case Study: Rescuing a Pyridazine Inhibitor
In a study targeting dCTPase, a piperazine-linked lead compound suffered from rapid clearance.
Result: >30-fold improvement in metabolic stability without loss of target potency.
Diagram 1: Metabolic Shielding Mechanism
This diagram illustrates the logic flow of how spiro-substitution blocks CYP-mediated clearance.
Caption: Comparative metabolic fate. The quaternary carbon in diazaspiro scaffolds prevents
-carbon oxidation, a primary clearance pathway for piperazines.
Biological Activity & Selectivity
Replacing a piperazine with a diazaspiro ring is not a guaranteed potency booster. It is a selectivity filter . The rigid vector can clash with off-target pockets that tolerate the flexible piperazine.
Case Study A: PARP-1 Inhibitors (Safety & Selectivity)
Researchers replaced the piperazine core of Olaparib (a marketed PARP inhibitor) with diazaspiro cores.[3]
Potency: The diazaspiro[5.5] analog (Compound 10e) maintained nanomolar affinity (
nM) comparable to Olaparib.
Safety: The spiro-analog showed significantly reduced cytotoxicity and DNA damage compared to the piperazine parent.[3]
Mechanism: The rigid spiro-core likely altered the residence time or "trapping" potential on DNA, maintaining enzyme inhibition while reducing the genotoxic mechanism associated with the flexible piperazine.
Case Study B: Sigma Receptors (The Specificity Trap)
In Sigma-2 (
) receptor ligands, replacing piperazine with diazaspiroalkanes generally led to a loss of affinity for but an increase for .[4]
Lesson: The piperazine ring in the original lead adopted a specific chair conformation critical for the
pocket. The rigid diazaspiro scaffold could not adopt this precise shape, proving that "rigidification" must match the bioactive conformation.
Diagram 2: SAR Decision Logic
Use this logic flow to decide when to switch scaffolds.
Caption: Decision tree for scaffold hopping. Diazaspiro cores are best deployed to solve metabolic or selectivity issues rather than purely to drive potency.
Experimental Protocol: Microsomal Stability Assay
To validate the advantage of a diazaspiro analog, you must perform a comparative intrinsic clearance (
) assay. This protocol ensures data trustworthiness by including a high-clearance control.
Objective: Determine intrinsic clearance (
) and half-life () in Human Liver Microsomes (HLM).
Reagents:
Test Compounds (Piperazine vs. Diazaspiro analog) at 10 mM in DMSO.
Pooled Human Liver Microsomes (20 mg/mL protein).
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase).
Control: Verapamil (High clearance) and Warfarin (Low clearance).
Protocol Steps:
Preparation: Dilute microsomes to 0.5 mg/mL in 100 mM phosphate buffer (pH 7.4).
Pre-incubation: Add test compound (final conc. 1 µM, <0.1% DMSO) to microsome mix. Equilibrate at 37°C for 5 min.
Initiation: Add NADPH regenerating system to start the reaction.
Sampling: At
min, remove 50 µL aliquots.
Quenching: Immediately dispense into 150 µL ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS. Monitor parent ion depletion.
Calculation:
Plot
vs. time. The slope gives:
Success Criteria: A "successful" diazaspiro replacement should show a >5-fold reduction in
compared to the piperazine parent.
References
Metabolic Stability Improvement
Title: Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines.[2]
Source:MedChemComm (2017).
Significance: Demonstrates the
increase from 3 min to >100 min via diazaspiro[3.3]heptane substitution.
Beyond Flatland: Quality Control Standards for Diazaspiro[3.4]octane Scaffolds
This is a comprehensive comparison guide for Diazaspiro[3.4]octane building blocks, designed for researchers in medicinal chemistry. Executive Summary: The 3D Advantage In the pursuit of novel intellectual property and i...
Author: BenchChem Technical Support Team. Date: March 2026
This is a comprehensive comparison guide for Diazaspiro[3.4]octane building blocks, designed for researchers in medicinal chemistry.
Executive Summary: The 3D Advantage
In the pursuit of novel intellectual property and improved physicochemical properties, medicinal chemistry has shifted from "flat" aromatic scaffolds to three-dimensional (3D) saturated systems. The diazaspiro[3.4]octane core (specifically the 2,6- and 1,6- isomers) has emerged as a premier surrogate for piperazine and pyrrolidine.
By increasing the fraction of sp³-hybridized carbons (
), these scaffolds improve solubility and metabolic stability while offering unique vector orientations for substituent display. However, the complexity of spirocyclic synthesis introduces unique quality control (QC) challenges—regioisomerism, stereochemical drift, and salt stoichiometry—that are absent in simpler, flat heterocycles. This guide benchmarks the performance of diazaspiro[3.4]octane against traditional alternatives and defines the critical QC markers required to validate their integrity.
Comparative Performance Guide
The following table benchmarks the 2,6-diazaspiro[3.4]octane scaffold against the industry-standard piperazine and the fused bicyclic 3,7-diazabicyclo[3.3.0]octane .
Analyst Insight: The diazaspiro[3.4]octane core is particularly valuable when a piperazine linker results in poor solubility or metabolic liability. The spiro-geometry forces the substituents into specific vectors that can break "molecular planarity," often reducing HERG channel inhibition compared to flat analogs.
Critical Quality Control (QC) Markers
Unlike commodity chemicals, spirocyclic building blocks are prone to "silent" defects that standard LC-MS purity checks often miss.
Marker A: Regioisomeric Fidelity (The 1,6 vs. 2,6 Conflict)
The Issue: Synthesis of the [3.4] spiro system often involves cyclization steps where kinetic vs. thermodynamic control can shift the nitrogen position. A "98% pure" sample by LC-MS may actually be a 90:10 mixture of the 2,6-isomer (target) and the 1,6-isomer (impurity).
Acceptance Criteria: No detectable regioisomer by ¹H-NMR (>98:2 ratio).
Marker B: Enantiomeric Excess (ee)
The Issue: The 2,6-diazaspiro[3.4]octane core is chiral due to the asymmetry of the 5-membered ring relative to the orthogonal 4-membered ring. Many commercial supplies are sold as racemates, but "chiral" grades must be validated.
Impact: One enantiomer often drives the potency (eutomer) while the other contributes to toxicity or off-target effects (distomer).
Acceptance Criteria: >98% ee for chiral grade; 50:50 (±2%) for racemic grade.
Marker C: Cationic Stoichiometry (The Salt Trap)
The Issue: These diamines are highly basic and typically isolated as oxalate or hydrochloride salts to ensure stability. However, they are hygroscopic. A "dihydrochloride" may actually be a sesqui-hydrate or contain excess HCl.
Impact: Incorrect molecular weight calculations lead to stoichiometry errors in downstream coupling reactions (e.g., amide coupling yields dropping because the "1.0 equivalent" was actually 0.8 equivalents of amine and 0.2 equivalents of water/excess acid).
Acceptance Criteria: Elemental Analysis (CHN) or Ion Chromatography matching theoretical salt form within ±0.4%.
Experimental Protocols
These protocols are designed to detect the specific markers identified above.
Protocol 1: ¹H-NMR Regioisomeric Verification
Objective: Distinguish 2,6-diazaspiro[3.4]octane from 1,6-diazaspiro[3.4]octane.
Principle: The methylene protons on the 4-membered ring of the 2,6-isomer appear as a distinct singlet (or tight AB system) due to symmetry/proximity to the spiro center, whereas the 1,6-isomer shows a more complex splitting pattern due to the adjacent nitrogen in the 4-ring.
Step-by-Step:
Sample Prep: Dissolve 10 mg of the salt in 0.6 mL DMSO-d6 (neutralize with solid K₂CO₃ if free base is required for resolution, filter into tube).
Acquisition: Run a standard ¹H-NMR (400 MHz or higher). Set relaxation delay (d1) to 5 seconds to ensure integration accuracy.
Analysis:
2,6-Isomer: Look for the characteristic 4-membered ring protons at ~3.5–4.0 ppm . In the 2,6-isomer, the
groups adjacent to the spiro center in the 4-ring often appear as a simplified signal.
1,6-Isomer: Look for a shift in the spiro-adjacent protons. The 1,6-isomer has a nitrogen directly attached to the spiro center in the 4-ring (depending on numbering convention) or distinct asymmetry that splits the 4-ring signals.
Calculation: Integrate the diagnostic peaks. If a minor set of peaks mirrors the major set but with slightly different chemical shifts, calculate molar ratio.
Protocol 2: Derivatization-LCMS for Enantiomeric Purity
Objective: Determine ee% without a specialized chiral column (alternative method).
Principle: Reacting the diamine with an enantiopure isocyanate (e.g., R-(-)-1-phenylethyl isocyanate) converts enantiomers into diastereomers, which are separable on standard C18 HPLC columns.
Step-by-Step:
Derivatization: Mix 5 µmol of the spiro-diamine (free base) with 12 µmol of R-(-)-1-phenylethyl isocyanate in 200 µL acetonitrile. Shake at RT for 30 mins.
Gradient: 5% to 95% MeCN in Water (+0.1% Formic Acid) over 15 mins.
Analysis: The (R,R)-diastereomer and (S,R)-diastereomer will elute at different retention times.
Calculation:
.
Synthesis & Quality Assurance Workflow
The following diagram illustrates the synthesis pathway and the critical control points where impurities (regioisomers, metal residues) are introduced.
Caption: QC Decision Tree for Diazaspiro[3.4]octane production. Red diamonds indicate critical failure modes requiring specific analytical markers.
References
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.4]octanes. Organic Letters.
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews.
Wuitschik, G., et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry: A "Toy" or a Tool?. Angewandte Chemie International Edition.
Reilly, S. W., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry.
BenchChem Technical Guides. (2025). The Emerging Therapeutic Potential of the 2,6-Diazaspiro[3.4]octane Scaffold.
The proper handling and disposal of advanced pharmaceutical intermediates like 2-(Butane-1-sulfonyl)-2,6-diazaspiro[3.4]octane require a rigorous, scientifically grounded approach. As a spirocyclic diamine functionalized...
Author: BenchChem Technical Support Team. Date: March 2026
The proper handling and disposal of advanced pharmaceutical intermediates like 2-(Butane-1-sulfonyl)-2,6-diazaspiro[3.4]octane require a rigorous, scientifically grounded approach. As a spirocyclic diamine functionalized with a sulfonamide group, this compound is highly valued in drug discovery for its structural rigidity and metabolic stability. However, these same physicochemical properties—combined with its nitrogen and sulfur heteroatoms—dictate strict operational protocols for its disposal.
As a Senior Application Scientist, I have designed this comprehensive operational guide to provide your laboratory with self-validating, step-by-step methodologies for the safe lifecycle management and disposal of this compound.
Before executing a disposal plan, personnel must understand the causality behind the protocols. We do not simply throw chemicals in a bin; we engineer their destruction based on their molecular architecture.
Heteroatom Content (N and S): The presence of both the diazaspiro core (nitrogen) and the butane-1-sulfonyl group (sulfur) means that upon combustion, this compound will generate highly toxic nitrogen oxides (NOx) and sulfur oxides (SOx). Therefore, it cannot be disposed of via standard municipal waste or drain disposal[1]. It strictly requires high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF) equipped with alkaline gas scrubbers[2].
Biological Activity: Because spirocyclic scaffolds are designed to interact with biological targets, all derivatives must be treated under the assumption of "unknown hazards and toxicity"[3].
Chemical Reactivity: The secondary amine in the spiro[3.4]octane system is basic. It must be segregated from strong oxidizing agents and concentrated acids in waste streams to prevent exothermic acid-base reactions or oxidative degradation in the waste carboy.
Waste Stream Categorization Matrix
To ensure compliance with the Resource Conservation and Recovery Act (RCRA) and OSHA Laboratory Standards[4], quantitative and qualitative data regarding the waste streams must be tabulated for easy reference by bench scientists.
Verify State and Solvent: Determine if the 2-(Butane-1-sulfonyl)-2,6-diazaspiro[3.4]octane waste is a neat solid or in solution.
Compatibility Check (Self-Validation): If adding to a liquid waste carboy, verify the pH of the existing waste. Do not add basic spirocyclic amine solutions to highly acidic waste streams without prior neutralization.
Transfer: Use a dedicated funnel to transfer the material into the designated Satellite Accumulation Area (SAA) container.
Phase B: SAA Container Management
Labeling: Immediately label the container with the exact chemical name, the words "Hazardous Waste," and the primary hazard class (e.g., "Toxic/Irritant")[7].
Volume Monitoring: Ensure liquid waste containers are never filled past 90% capacity to allow for vapor expansion.
Closure: Keep the container tightly closed at all times unless actively adding waste[3]. Funnels left in open carboys are a direct violation of EPA Subpart K regulations[8].
Phase C: Lab Packing and Final Disposition
Transfer to Central Accumulation Area (CAA): Once the SAA container is full, transfer it to the facility's CAA within 3 days.
Lab Packing: Environmental Health and Safety (EHS) personnel or a contracted vendor will segregate the containers by hazard class and pack them into 55-gallon drums with inert absorbent material (e.g., vermiculite)[2].
Manifesting: The waste is shipped via a DOT-licensed transporter to a RCRA-permitted TSDF for high-temperature incineration[9].
Workflow Visualization: Disposal Decision Tree
The following diagram illustrates the logical routing for 2-(Butane-1-sulfonyl)-2,6-diazaspiro[3.4]octane waste streams to ensure regulatory compliance and environmental safety.
Caption: Operational workflow for the segregation, consolidation, and destruction of spirocyclic sulfonamide waste.
Emergency Spill Response & Decontamination
In the event of an accidental release of 2-(Butane-1-sulfonyl)-2,6-diazaspiro[3.4]octane, immediate containment is required to prevent environmental discharge and personnel exposure.
Step-by-Step Spill Protocol:
Isolate the Area: Evacuate non-essential personnel. Ensure adequate exhaust ventilation (e.g., keep fume hood sashes at working height if the spill is inside)[10].
Don PPE: Equip standard laboratory PPE: nitrile gloves (EN374 compliant), safety goggles (EN 166), and a lab coat[10].
Containment (Solid Spill): If the neat powder is spilled, do not dry sweep, as this generates inhalable aerosols. Gently cover the powder with damp paper towels or an inert absorbent to suppress dust, then carefully scoop into a hazardous waste container[3].
Containment (Liquid Spill): If spilled in solution, encircle the spill with an inert absorbent (sand, silica gel, or vermiculite). Do not use combustible absorbents like sawdust[10].
Decontamination: Wash the affected surface with a mild detergent and water. Collect all wash water and contaminated cleaning materials as hazardous waste[11].
References
Frequent Questions About Managing Hazardous Waste at Academic Laboratories. US Environmental Protection Agency (EPA). Available at: [Link]
Laboratory Waste Disposal Safety Protocols. National Science Teaching Association (NSTA). Available at:[Link]
Waste Disposal in Laboratory. Environmental Marketing Services. Available at:[Link]
Hazardous Waste Management for School Laboratories. Colorado Department of Public Health and Environment. Available at:[Link]
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Available at:[Link]
How To Safely Dispose of Chemicals in Your Lab. Solvent Recovery Systems. Available at: [Link]
Hazardous Waste and Disposal. American Chemical Society (ACS). Available at:[Link]
Personal protective equipment for handling 2-(Butane-1-sulfonyl)-2,6-diazaspiro[3.4]octane
As a Senior Application Scientist who has overseen the integration of hundreds of novel spirocyclic building blocks into high-throughput medicinal chemistry pipelines, I approach laboratory safety not as a checklist, but...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist who has overseen the integration of hundreds of novel spirocyclic building blocks into high-throughput medicinal chemistry pipelines, I approach laboratory safety not as a checklist, but as a science. Handling advanced functionalized scaffolds requires moving beyond basic compliance; it demands a mechanistic understanding of the chemical's behavior.
The following guide provides the authoritative, step-by-step operational and safety protocols for handling 2-(Butane-1-sulfonyl)-2,6-diazaspiro[3.4]octane , designed to ensure absolute scientific integrity and personnel safety in your drug discovery workflows.
Hazard Profile & Mechanistic Causality
The 2,6-diazaspiro[3.4]octane core is an
-rich scaffold that acts as a highly effective bioisostere for piperazine and morpholine, frequently utilized in the development of antitubercular and antimalarial agents[1],[2],[3]. While this three-dimensional architecture improves target selectivity, the addition of the butane-1-sulfonyl group fundamentally alters its hazard profile:
Dermal and Ocular Toxicity (H315, H319): The secondary amine centers in the diazaspiro core are inherently basic. When functionalized with a lipophilic butane-1-sulfonyl group, the molecule's partition coefficient (LogP) increases. Causality: This high lipophilicity accelerates dermal penetration, allowing the compound to bypass the skin's aqueous barrier more efficiently than unsubstituted amines, disrupting the acid mantle and causing severe irritation[4],[5].
Respiratory Irritation (H335): As a fine crystalline solid, the rigid spirocyclic framework is highly prone to triboelectric charging (static electricity). Causality: This static buildup causes the powder to repel from standard laboratory spatulas and readily aerosolize into the breathing zone, leading to mucosal and respiratory tract irritation[5],[6].
Acute Oral Toxicity (H302): Ingestion, often a secondary consequence of improper glove removal or aerosol settling on mucosal surfaces, is harmful[5].
Quantitative PPE Matrix
To mitigate the specific lipophilic and electrostatic hazards of this sulfonamide derivative, standard laboratory PPE must be upgraded to the following quantitative specifications:
Equipment Category
Material Specification
Quantitative Standard
Scientific Rationale
Hand Protection
100% Nitrile Gloves (Double-gloved)
min breakthrough, mm thickness
Nitrile provides vastly superior chemical resistance to lipophilic sulfonamides compared to standard latex[4].
Eye Protection
Snug-fitting Safety Goggles
EN 166 / ANSI Z87.1 (99.9% particulate block)
Protects against the micro-aerosolization of electrostatically charged fine powders[5].
Body Protection
Flame-retardant Cotton Lab Coat
Surface resistivity
Synthetic fabrics generate static electricity, which acts as a catalyst for powder aerosolization.
Respiratory
N95/FFP2 Particulate Respirator
filtration efficiency
Mandatory if bulk transfer ( grams) is performed outside a Class II chemical fume hood[6].
Operational Workflow
Safe handling and operational workflow for 2-(Butane-1-sulfonyl)-2,6-diazaspiro[3.4]octane.
Self-Validating Experimental Protocols
Every step in chemical handling must be a self-validating system to ensure absolute safety. Follow this protocol for dispensing and solubilizing the compound:
Step 1: Thermal Equilibration
Action: The compound is stored at 2–8°C to maintain the integrity of the sulfonamide linkage[5]. Before opening, place the sealed vial in a desiccator at room temperature for 30 minutes.
Self-Validation: Touch the exterior of the vial. If it is cool to the touch or if visible condensation is present on the glass, equilibration is incomplete. Do not open until the glass is strictly at ambient temperature to prevent moisture-induced degradation.
Step 2: Glove Integrity Check
Action: Don double nitrile gloves.
Self-Validation: Inflate the outer glove slightly by trapping air and rolling the cuff. If the glove holds pressure without deflating, there are no micro-tears.
Step 3: Static Mitigation & Dispensing
Action: Perform operations inside a Class II chemical fume hood (80–100 fpm face velocity). Use a polonium anti-static brush or an ionizing blower on your spatulas and weigh boats.
Self-Validation: Hover a gloved finger 1 cm above the empty weigh boat. If the boat twitches or lifts, static is still present; repeat the anti-static treatment before introducing the chemical.
Step 4: Solubilization
Action: Transfer the pre-weighed solid directly into a reaction flask. Add the organic solvent (e.g., anhydrous dichloromethane or DMF) slowly down the side of the flask to wash down any residual powder.
Self-Validation: Observe the solution against a light background. A completely transparent solution with no suspended particulates confirms complete solubilization, entirely eliminating the inhalation hazard.
Spill Response & Disposal Plan
In the event of a breach in containment, immediate and calculated action is required to prevent cross-contamination.
Minor Spills (<50g): Do not sweep the dry powder, as this will immediately aerosolize the spirocyclic amine[5]. Mist the spill lightly with a 5% isopropanol/water solution to suppress dust.
Containment: Cover the moistened spill with an inert absorbent material such as vermiculite, sand, or earth[4].
Decontamination: Wash the affected surface with a mild acidic solution (e.g., 1% citric acid) to neutralize residual basic amines, followed by standard soap and water[7].
Disposal: Place all contaminated PPE, weigh boats, and absorbent materials into a highly visible, sealable hazardous waste container labeled "Toxic/Irritant Solid Waste - Sulfonamide Amines". Dispose of the contents exclusively through an approved chemical waste facility[7],[5].